Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMOJENFEWBNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate, a valuable fluorinated building block in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the reviewed literature, this guide details a robust two-step approach commencing from the commercially available N-Boc-4-piperidone. The synthesis involves an initial α-fluorination of the piperidone ring, followed by a Wittig olefination to introduce the methylene group. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is proposed to be achieved via a two-step sequence:
-
Electrophilic α-Fluorination: The synthesis begins with the α-fluorination of tert-butyl 4-oxopiperidine-1-carboxylate. This reaction is typically achieved using an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. This step introduces the fluorine atom at the 3-position of the piperidine ring to yield the key intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
-
Wittig Olefination: The subsequent step involves the conversion of the ketone functionality in tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate to a methylene group. The Wittig reaction, utilizing a phosphonium ylide (e.g., methyltriphenylphosphonium bromide), is a well-established and effective method for this transformation.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of the target compound.
Data Presentation
The following tables summarize the key reactants and expected products for each step of the proposed synthesis. Note that yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and optimization.
Table 1: Reactants and Product for Step 1: α-Fluorination
| Compound Name | Starting Material / Reagent | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Starting Material | C₁₀H₁₇NO₃ | 199.25 |
| N-Fluorobenzenesulfonimide (NFSI) | Reagent | C₁₂H₁₀FNO₂S₂ | 315.34 |
| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Product | C₁₀H₁₆FNO₃ | 217.24 |
Table 2: Reactants and Product for Step 2: Wittig Olefination
| Compound Name | Starting Material / Reagent | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Starting Material | C₁₀H₁₆FNO₃ | 217.24 |
| Methyltriphenylphosphonium bromide | Reagent | C₁₉H₁₈BrP | 357.22 |
| Potassium tert-butoxide | Reagent | C₄H₉KO | 112.21 |
| This compound | Product | C₁₁H₁₈FNO₂ | 215.26 |
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed two-step synthesis. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (α-Fluorination)
Objective: To synthesize tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate via electrophilic fluorination of tert-butyl 4-oxopiperidine-1-carboxylate.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Enolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Fluorination:
-
In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.
-
Add the NFSI solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
-
Expected Outcome:
-
Yield: 60-80% (based on analogous reactions).
-
Appearance: A colorless to pale yellow oil or solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Step 2: Synthesis of this compound (Wittig Olefination)
Objective: To synthesize this compound from tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate using a Wittig reaction.
Materials:
-
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or THF
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.3 eq) and suspend it in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.3 eq) portion-wise to the suspension. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Wittig Reaction:
-
Cool the ylide suspension back to 0 °C.
-
Dissolve tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether and add it dropwise to the ylide suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
-
Expected Outcome:
-
Yield: 70-90% (based on analogous reactions).
-
Appearance: A colorless oil.
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Safety Considerations
-
Fluorinating agents (NFSI, Selectfluor®): These are powerful oxidizing agents and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Organolithium bases (LDA, n-BuLi): These reagents are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using appropriate syringe and cannula techniques.
-
Potassium tert-butoxide: This is a strong, moisture-sensitive base. Handle in a dry environment.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure proper drying techniques are used. Diethyl ether is highly flammable.
Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This guide provides a scientifically sound and detailed pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory capabilities and requirements.
An In-Depth Technical Guide to the Chemical Properties of Fluorinated 4-Methylenepiperidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of fluorinated 4-methylenepiperidines, a class of compounds of growing interest in medicinal chemistry. The introduction of fluorine into the 4-methylenepiperidine scaffold can significantly modulate its physicochemical and pharmacological properties, offering a valuable tool for drug design and development. This document covers key aspects of their synthesis, reactivity, and physicochemical characteristics, supported by experimental data and protocols.
Introduction to Fluorinated Piperidines in Drug Discovery
The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its three-dimensional structure allows for diverse substitution patterns, enabling fine-tuning of a molecule's properties to enhance its therapeutic profile. In recent decades, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to biological targets.[2][3]
Fluorination of the 4-methylenepiperidine scaffold, in particular, presents an intriguing strategy for developing novel therapeutic agents. The exocyclic double bond offers a site for further functionalization, while the fluorine atom(s) can impart desirable pharmacokinetic and pharmacodynamic characteristics. This guide delves into the chemical nuances of this promising class of compounds.
Synthesis of Fluorinated 4-Methylenepiperidines
The synthesis of fluorinated 4-methylenepiperidines can be approached through several strategies, primarily involving the construction of the fluorinated methylene group onto a pre-existing piperidone core or the synthesis of the fluorinated piperidine ring followed by olefination.
Olefination Reactions of 4-Piperidones
A common and versatile method for the synthesis of 4-methylenepiperidines is the olefination of a 4-piperidone precursor. The Wittig and Julia-Kocienski reactions are particularly relevant for introducing a fluorinated methylene group.
2.1.1. Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene.[4][5] For the synthesis of 4-(fluoromethylene)piperidines, a (fluoromethyl)triphenylphosphonium salt is typically used to generate the corresponding ylide.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]
Spectroscopic and Synthetic Profile of Fluorinated Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic and synthetic characteristics of fluorinated methylenepiperidine derivatives, with a primary focus on tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate. Despite a comprehensive search of available literature, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. This suggests that the compound may be novel or not widely reported.
To provide valuable insights for researchers in this area, this document presents a detailed analysis of a closely related and structurally significant analogue: tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate and its subsequent derivatives. The synthetic protocols and spectroscopic data for this analogue are presented to serve as a practical reference for the synthesis and characterization of similar fluorinated piperidine scaffolds. This guide also includes a generalized workflow for the chemical synthesis and spectroscopic analysis of such compounds.
Spectroscopic Data of a Structurally Related Analogue: tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate Derivatives
While direct spectroscopic data for this compound is unavailable, the following tables detail the NMR and MS data for key synthetic intermediates related to tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate. This information provides a foundational understanding of the expected spectral features for this class of compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) in ppm |
| tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6) | 1.46 (9H, s), 1.49-1.77 (2H, m), 1.91-2.01 (2H, m), 3.06 (2H, t(br), J = 12.1 Hz), 3.46 (2H, d, J = 17.6 Hz), 3.99 (2H, s(br))[1] |
| tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7) | 1.46 (9H, s), 1.47-1.67 (2H, m), 1.84-1.97 (2H, m), 3.08 (2H, t(br), J = 12.4 Hz), 3.32 (2H, d, J = 20.4 Hz), 3.96 (2H, s(br))[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) in ppm |
| tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6) | 28.4, 34.0 (d, J = 20.8 Hz), 38.8 (d, J = 25.4Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6[1] |
| tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7) | 28.4, 33.3 (d, J = 20.8 Hz), 58.5 (d, J = 23.1 Hz), 80.1, 94.1 (d, J = 175.4 Hz), 154.8[1] |
Table 3: Mass Spectrometry (MS) Data
| Compound | m/z Values |
| tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6) | 296/298 (M+H, 2), 240 (34), 222 (24), 194/196 (9), 177 (11), 116 (12), 96 (26), 57 (100)[1] |
| tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7) | 259 (M+H, 1), 231 (2), 203 (100), 159 (53), 116 (14), 96 (12), 57 (85)[1] |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of the referenced fluorinated piperidine derivatives.
Synthesis of tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6)
To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL), Et₃N·3HF (3.1 mL, 2.5 equiv) was added via syringe at 0°C.[1] Subsequently, N-Bromosuccinimide (NBS) (2.03 g, 1.5 equiv) was added at 0°C, and the mixture was stirred at room temperature for 3 hours.[1] After the reaction was complete, the mixture was poured into aqueous 0.5 M NaOH (50 mL) and extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers were washed twice with aqueous 0.5 M NaOH and brine. After drying over MgSO₄ and filtration, the solvent was evaporated in vacuo to yield the product as a colorless oil (2.06 g, 92% yield), which was deemed sufficiently pure for subsequent steps.[1]
Synthesis of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7)
A solution of piperidine 6 (1.27 g, 4.3 mmol) in DMSO (10 mL) was treated with NaN₃ (0.33 g, 5 mmol, 1.2 equiv) and NaI (0.76 g, 5 mmol, 1.2 equiv).[1] The solution was heated to 130°C for 16 hours. After cooling to room temperature, the reaction mixture was poured into water (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over MgSO₄, filtered, and the solvent was evaporated in vacuo. The crude product was purified by column chromatography (EtOAc/hexane 1:9) to afford the title compound as a colorless oil (1.01 g, 91% yield).[1]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel chemical compound, applicable to the study of fluorinated piperidines.
Caption: General workflow for chemical synthesis and spectroscopic analysis.
References
An In-depth Technical Guide to Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public information on this specific molecule, this document focuses on its physicochemical properties, a proposed synthetic route based on analogous chemical transformations, and its potential applications. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
Fluorinated organic molecules are of significant interest in drug development due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity. Piperidine scaffolds are prevalent in numerous pharmaceuticals, making the synthesis and characterization of novel fluorinated piperidine derivatives a key area of research. This compound represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines its key characteristics and a plausible experimental approach for its synthesis.
Chemical Identity and Properties
As of the latest search, a specific CAS number for this compound has not been publicly assigned, suggesting it may be a novel compound not yet widely available or characterized. For reference, the CAS number for the non-fluorinated parent compound, Tert-butyl 4-methylenepiperidine-1-carboxylate, is 159635-49-1.[1][2][3][4] The properties of the target compound are predicted based on the known data of its parent compound and related fluorinated analogs.
Table 1: Physicochemical Data
| Property | Value (Parent Compound) | Predicted Value (Target Compound) | Source |
| CAS Number | 159635-49-1 | Not Assigned | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₂ | C₁₁H₁₈FNO₂ | - |
| Molecular Weight | 197.27 g/mol | 215.26 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid | Predicted to be a liquid or low-melting solid | [1] |
| Boiling Point | 80 °C @ 1 mmHg | Predicted to be similar to the parent compound | [1] |
| Density | 0.97 g/mL | Predicted to be slightly higher than the parent compound | [1] |
| Purity | ≥96% (GC) | Dependent on synthetic and purification methods | [1] |
| Storage Temperature | Room Temperature | Recommended to be stored under inert atmosphere | [4] |
Proposed Synthetic Route
A plausible synthetic route to obtain this compound involves the electrophilic fluorination of the corresponding enolate or an equivalent of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, followed by olefination. A key intermediate in a related synthesis is N-benzyl-3-hydroxy-4-methylpiperidine, which can be oxidized and subsequently debenzylated and acylated to yield the desired precursor.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound, based on established chemical transformations.
Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (Precursor)
This procedure is adapted from a known synthesis of the precursor.
-
N-Benzylation: To a solution of 4-methylpyridinium in a suitable solvent, add benzyl chloride. Heat the reaction mixture to afford 1-benzyl-3-hydroxy-4-methylpyridinium chloride.
-
Reduction: Reduce the pyridinium salt using sodium borohydride in an appropriate solvent system to yield N-benzyl-3-hydroxy-4-methylpiperidine.
-
Oxidation: Oxidize the secondary alcohol using Jones reagent at a controlled temperature to give N-benzyl-4-methyl-3-oxopiperidine.
-
Debenzylation and Protection: Perform catalytic hydrogenation using Palladium on carbon (Pd/C) to remove the benzyl group. Subsequently, protect the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.
Synthesis of this compound
-
Fluorination:
-
Dissolve Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., THF, MeCN) under an inert atmosphere (e.g., Argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., LDA, LiHMDS) dropwise to form the enolate.
-
After stirring for a specified time, add a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
-
-
Wittig Olefination:
-
Prepare the Wittig reagent (methylenetriphenylphosphorane) by reacting methyltriphenylphosphonium bromide with a strong base (e.g., n-BuLi, NaHMDS) in an anhydrous etheral solvent (e.g., THF, diethyl ether) at low temperature.
-
Add a solution of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate in the same solvent to the ylide solution.
-
Allow the reaction to proceed at room temperature until the starting material is consumed.
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the final product by column chromatography to yield this compound.
-
Applications in Drug Development
The target compound is a valuable building block for creating a diverse range of substituted piperidines. The presence of the fluoro and methylene groups provides two reactive sites for further chemical modifications. Potential applications include:
-
Scaffold for Bioactive Molecules: The piperidine core can be further functionalized to synthesize analogs of known drugs or to explore new chemical space for novel therapeutic targets.
-
Probes for Chemical Biology: The unique structure can be incorporated into chemical probes to study biological pathways or enzyme mechanisms.
-
Fragment-Based Drug Discovery: As a fluorinated fragment, it can be used in screening campaigns to identify initial hits for drug discovery programs.
Conclusion
While this compound is not a readily available compound, this technical guide provides a roadmap for its synthesis and highlights its potential utility in the field of drug discovery. The proposed synthetic pathway leverages well-established reactions, offering a practical approach for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its applications in the development of new chemical entities with therapeutic potential.
References
The Biological Activity of 3-Fluoropiperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its favorable physicochemical properties and its ability to interact with a multitude of biological targets.[1] The strategic introduction of fluorine into the piperidine ring, particularly at the 3-position, has emerged as a powerful strategy in drug design. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive overview of the biological activities of 3-fluoropiperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Biological Activities of 3-Fluoropiperidine Derivatives
3-Fluoropiperidine derivatives have demonstrated a broad spectrum of biological activities, primarily as enzyme inhibitors and modulators of receptors and transporters, particularly within the central nervous system (CNS).
Enzyme Inhibition
α-Glucosidase Inhibitors: Several studies have explored fluorinated piperidine derivatives as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[3][4] Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes.[3] The structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the piperidine and associated aromatic rings play a critical role in the inhibitory potency.[3]
Cholinesterase Inhibitors: 3-Fluoropiperidine moieties have been incorporated into molecules designed to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[5][6][7] AChE inhibitors are a key therapeutic class for the symptomatic treatment of Alzheimer's disease. The introduction of fluorine can influence the binding affinity and selectivity of these compounds for AChE.[7]
Receptor and Transporter Modulation
Dopamine Transporter (DAT) Ligands: The dopamine transporter is a key regulator of dopamine levels in the synapse, and its modulation is a target for treating various neurological and psychiatric disorders.[8] 3-Fluoropiperidine derivatives have been investigated as potent and selective DAT ligands.[9]
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: VMAT2 is responsible for packaging monoamines into synaptic vesicles. Its inhibition leads to the depletion of these neurotransmitters at the nerve terminal.[10][11] Fluoroethoxy-diphenethylpiperidine derivatives have been identified as potent inhibitors of VMAT2, with potential applications in treating hyperkinetic movement disorders.[12][13]
Sigma-1 (σ1) Receptor Ligands: The sigma-1 receptor is a unique intracellular chaperone protein implicated in various cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and addiction.[14][15] Several 3-fluoropiperidine derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor.[16]
Serotonin (5-HT) Receptor Ligands: The serotonin system is a major target for therapeutics treating depression, anxiety, and migraines. While not the primary focus of the provided search results, the modification of piperidine-containing 5-HT receptor ligands with fluorine is a known strategy to improve their pharmacokinetic properties.
Quantitative Data and Structure-Activity Relationships (SAR)
The following tables summarize the biological activities of various 3-fluoropiperidine derivatives, highlighting key structure-activity relationships.
Table 1: α-Glucosidase Inhibitory Activity of Fluorinated Piperidine Derivatives
| Compound | Modifications | IC50 (µM) | Reference(s) |
| Dihydrofuro[3,2-b]piperidine derivative 32 | L-arabino-configured, N-substituted 2,6-dichloro-4-hydroxylbenzyl group | 0.07 | [3] |
| Dihydrofuro[3,2-b]piperidine derivative 28 | L-arabino-configured | 0.5 | [3] |
| 4-(dimethylaminoalkyl)piperazine derivative (PC1) | 4-chlorophenyl substitution | 5.75 | [17] |
| 4-(dimethylaminoalkyl)piperazine derivative (PC3) | 2,4-difluorophenyl substitution | 19.25 | [17] |
| 4-(dimethylaminoalkyl)piperazine derivative (PC4) | 4-fluorophenyl substitution | 19.38 | [17] |
| Acarbose (Reference) | 2.0 | [3] |
SAR Summary: For dihydrofuro[3,2-b]piperidine derivatives, the stereochemistry and N-substituents significantly impact α-glucosidase inhibition, with L-arabino-configured compounds often showing higher potency. The presence of specific halogen substitutions on the N-benzyl group, such as in compound 32, can dramatically increase activity.[3] For 4-(dimethylaminoalkyl)piperazine inhibitors, the nature and position of halogen substituents on the phenyl ring influence the inhibitory constants (Ki).[17]
Table 2: Cholinesterase Inhibitory Activity of 3-Fluoropiperidine Derivatives
| Compound | Modifications | Target | IC50 (nM) | Reference(s) |
| 5d | N-(2-(piperidine-1-yl)ethyl)benzamide with ortho-fluoro substitution | AChE | 13 | [7] |
| 9m | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone with 4-chloro substitution | AChE | 210 | [5] |
| 9i | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone with 3-fluoro substitution | AChE | - | [5] |
| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | [6] |
| Donepezil (Reference) | AChE | 600 | [7] |
SAR Summary: In the N-(2-(piperidine-1-yl)ethyl)benzamide series, an ortho-fluoro substitution on the benzamide ring resulted in the most potent AChE inhibitor.[7] For benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, halogen substitution on the benzyl group generally increased AChE inhibitory activity, with the position of the halogen being a critical determinant of potency.[5] The basicity of the piperidine nitrogen is also crucial for activity.[6]
Table 3: Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) Inhibitory Activity of 3-Fluoropiperidine Derivatives
| Compound | Modifications | Target | Ki (µM) | IC50 (nM) | Reference(s) |
| Fluoroethoxy-1,4-diphenethylpiperazine (15d) | 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine | VMAT2 | 0.014 | - | [12][13] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (9) | - | DAT | - | 6.6 | [9] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (19a) | - | DAT | - | 6.0 | [9] |
| GBR 12909 (Reference) | DAT | - | 14 | [9] |
SAR Summary: For fluoroethoxy-1,4-diphenethylpiperazine derivatives, substitutions on the phenethyl groups significantly influence VMAT2 inhibitory potency and selectivity over DAT and SERT.[12] In the case of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues, modifications to the phenylpropyl side chain and bioisosteric replacement of phenyl rings can lead to highly potent and selective DAT inhibitors.[9]
Table 4: Sigma-1 (σ1) Receptor Binding Affinity of 3-Fluoropiperidine Derivatives
| Compound | Modifications | Ki (nM) | Reference(s) |
| 1'-((6-(2-fluoroethoxy) pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] (2) | Spirocyclic piperidine with fluoroethoxy substituent | 2.30 | [16] |
| 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] (19) | Spirocyclic piperidine with fluoroethoxybenzyl substituent | 0.79 | [16] |
SAR Summary: Spirocyclic piperidine derivatives incorporating a fluoroalkoxy group demonstrate high affinity and selectivity for the sigma-1 receptor. The nature of the linker and the substitution pattern on the aromatic ring are key determinants of binding affinity.[16]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
In Vitro α-Glucosidase Inhibition Assay
This assay is adapted from established colorimetric methods.[3]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
Test compounds and a positive control (e.g., Acarbose)
-
96-well microplate and reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution and 20 µL of α-glucosidase solution (2 U/mL).
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method.[18]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate and reader
Procedure:
-
Prepare solutions of the test compounds and donepezil at various concentrations.
-
To a 96-well plate, add 25 µL of the test compound solution and 50 µL of phosphate buffer.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition and determine the IC50 value.
Dopamine Transporter (DAT) Uptake Assay
This is a cell-based assay using cells expressing the dopamine transporter.[8]
Materials:
-
Cells stably expressing human DAT (e.g., HEK293-hDAT)
-
[3H]Dopamine or a fluorescent dopamine analog
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Test compounds and a reference inhibitor (e.g., GBR 12909)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate the DAT-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.
-
Initiate uptake by adding [3H]Dopamine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity or fluorescence.
-
Determine the IC50 value for the inhibition of dopamine uptake.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay
This assay typically uses isolated synaptic vesicles.[12]
Materials:
-
Synaptic vesicle preparation from rat striatum
-
[3H]Dopamine
-
Assay buffer
-
Test compounds and a reference inhibitor (e.g., Tetrabenazine)
-
Glass fiber filters and a cell harvester
-
Scintillation counter
Procedure:
-
Incubate the synaptic vesicles with various concentrations of the test compound.
-
Initiate uptake by adding [3H]Dopamine.
-
Incubate to allow for vesicular uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters.
-
Calculate the percentage of inhibition and determine the Ki or IC50 value.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This assay determines the binding affinity of compounds to the sigma-1 receptor.[16]
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver)
-
Radioligand (e.g., --INVALID-LINK---pentazocine)
-
Assay buffer
-
Test compounds
-
Non-specific binding agent (e.g., haloperidol)
-
Glass fiber filters and a cell harvester
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.
-
Incubate to reach binding equilibrium.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Calculate the specific binding and determine the Ki value of the test compound.
Signaling Pathways and Mechanisms of Action
The biological effects of 3-fluoropiperidine derivatives are a direct consequence of their interaction with specific molecular targets. Understanding the signaling pathways and mechanisms of action is crucial for rational drug design.
Mechanism of α-Glucosidase Inhibition
α-Glucosidase is a membrane-bound enzyme in the small intestine that hydrolyzes terminal, non-reducing 1,4-linked α-glucose residues to release a single glucose molecule. Inhibitors of this enzyme, including certain 3-fluoropiperidine derivatives, compete with the natural substrate for binding to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates and slowing the absorption of glucose.
Dopamine Reuptake and its Inhibition
The dopamine transporter (DAT) is a presynaptic protein that mediates the reuptake of dopamine from the synaptic cleft, thus terminating dopaminergic signaling. 3-Fluoropiperidine-based DAT inhibitors bind to the transporter, blocking the reuptake of dopamine and leading to an increased concentration of dopamine in the synapse.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Novel Fluorinated Heterocyclic Building Blocks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides an in-depth look at the recent discovery and synthesis of novel fluorinated heterocyclic building blocks, with a focus on fluorinated tetrahydropyridazines and dihydrooxazines, offering detailed experimental protocols and quantitative data to support further research and development.
Introduction to Next-Generation Fluorinated Heterocycles
The demand for novel chemical entities with improved pharmacological profiles has driven the exploration of new synthetic methodologies for creating complex and diverse molecular architectures. Among these, fluorinated heterocycles have emerged as particularly valuable motifs.[1][2] Recent advancements have focused on developing efficient and selective methods for the introduction of fluorine into six-membered nitrogen-containing heterocycles, which are prevalent in numerous pharmaceuticals. This guide will focus on a recently developed, efficient strategy for the synthesis of fluorinated tetrahydropyridazines and dihydrooxazines through the fluorocyclization of β,γ-unsaturated hydrazones and oximes.[3][4] This method utilizes a hypervalent fluoroiodane reagent, offering an alternative to traditional fluorinating agents and demonstrating excellent yields under both conventional solution-based and innovative mechanochemical conditions.[1][3]
Synthesis of Fluorinated Tetrahydropyridazines
A novel and efficient approach to synthesizing 5-fluorinated tetrahydropyridazines involves the fluorocyclization of β,γ-unsaturated hydrazones using a hypervalent fluoroiodane reagent.[3] This methodology has been successfully implemented in both traditional solution-phase synthesis and environmentally benign mechanochemical processes, providing comparable and excellent yields.[3][4]
Quantitative Data: Substrate Scope and Yields
The versatility of the fluorocyclization reaction is demonstrated by its application to a diverse range of β,γ-unsaturated hydrazones, affording the corresponding 5-fluorinated tetrahydropyridazines in high yields. The reaction proceeds efficiently under both solution-phase and mechanochemical conditions.
| Entry | Substrate (β,γ-Unsaturated Hydrazone) | Method | Product (5-Fluorinated Tetrahydropyridazine) | Yield (%) |
| 1 | Hydrazone 2a | Solution | 3a | 91 |
| 2 | Hydrazone 2b | Solution | 3b | 92 |
| 3 | Hydrazone 2c | Solution | 3c | 85 |
| 4 | Hydrazone 2d | Solution | 3d | 88 |
| 5 | Hydrazone 2e | Solution | 3e | 81 |
| 6 | Hydrazone 2k | Solution | 3k | 75 |
| 7 | Hydrazone 2l | Solution | 3l | 68 |
| 8 | Hydrazone 2b | Mechanochemical | 3b | 90 |
| 9 | Hydrazone 2c | Mechanochemical | 3c | 88 |
| 10 | Hydrazone 2d | Mechanochemical | 3d | 85 |
| 11 | Hydrazone 2e | Mechanochemical | 3e | 83 |
| 12 | Hydrazone 2k | Mechanochemical | 3k | 78 |
| 13 | Hydrazone 2l | Mechanochemical | 3l | 70 |
Table 1: Synthesis of 5-Fluorinated Tetrahydropyridazines under Solution and Mechanochemical Conditions.
Experimental Protocols
General Procedure for Solution-Phase Synthesis of 5-Fluorinated Tetrahydropyridazines:
To a solution of the β,γ-unsaturated hydrazone (1.0 equiv) in CH₂Cl₂ (0.1 M) was added AgBF₄ (1.0 equiv) and the hypervalent fluoroiodane reagent (1.5 equiv). The reaction mixture was stirred at room temperature for 15 minutes. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the desired 5-fluorinated tetrahydropyridazine.
General Procedure for Mechanochemical Synthesis of 5-Fluorinated Tetrahydropyridazines:
A 10 mL stainless steel milling jar was charged with the β,γ-unsaturated hydrazone (1.0 equiv), the hypervalent fluoroiodane reagent (1.5 equiv), and a 2.5 g stainless steel milling ball. The mixture was milled at 30 Hz for 15 minutes. The resulting solid was then purified by flash column chromatography to yield the pure 5-fluorinated tetrahydropyridazine.[4]
Synthesis of Fluorinated Dihydrooxazines
The synthesis of the novel class of 5-fluorodihydrooxazines is achieved through the fluorocyclization of β,γ-unsaturated oximes.[3] Notably, mechanochemical conditions were found to be superior to solution-phase synthesis, providing significantly higher yields.[3][4]
Quantitative Data: Comparison of Synthetic Methods
The data below highlights the marked improvement in yield for the synthesis of 5-fluorodihydrooxazines when transitioning from solution-phase to mechanochemical methods.
| Entry | Substrate (β,γ-Unsaturated Oxime) | Method | Product (5-Fluorodihydrooxazine) | Yield (%) |
| 1 | Oxime 6a | Solution | 7a | 46 |
| 2 | Oxime 6b | Solution | 7b | 36 |
| 3 | Oxime 6c | Solution | 7c | 41 |
| 4 | Oxime 6d | Solution | 7d | 39 |
| 5 | Oxime 6a | Mechanochemical | 7a | 80 |
| 6 | Oxime 6b | Mechanochemical | 7b | 78 |
| 7 | Oxime 6c | Mechanochemical | 7c | 75 |
| 8 | Oxime 6d | Mechanochemical | 7d | 71 |
Table 2: Comparison of Yields for the Synthesis of 5-Fluorodihydrooxazines.
Experimental Protocols
General Procedure for Solution-Phase Synthesis of 5-Fluorodihydrooxazines:
To a solution of the β,γ-unsaturated oxime (1.0 equiv) in CH₂Cl₂ (0.1 M) was added AgBF₄ (1.0 equiv) and the hypervalent fluoroiodane reagent (1.5 equiv). The reaction mixture was stirred at room temperature for 15 minutes. The reaction was then quenched with saturated aqueous NaHCO₃ solution, and the aqueous phase was extracted with CH₂Cl₂. The combined organic extracts were dried over MgSO₄, filtered, and the solvent was removed under reduced pressure. The crude residue was purified by flash column chromatography to give the 5-fluorodihydrooxazine.
General Procedure for Mechanochemical Synthesis of 5-Fluorodihydrooxazines:
A 10 mL stainless steel milling jar was charged with the β,γ-unsaturated oxime (1.0 equiv), the hypervalent fluoroiodane reagent (1.5 equiv), and a 2.5 g stainless steel milling ball. The mixture was milled at 30 Hz for 15 minutes. The resulting solid was purified by flash column chromatography to afford the pure 5-fluorodihydrooxazine.[4]
Visualizing the Synthetic Pathways and Mechanisms
To better understand the experimental workflows and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Experimental Workflow for Fluorocyclization
Proposed Mechanism of Fluorocyclization
Conclusion
The development of novel fluorinated heterocyclic building blocks is a dynamic and rapidly evolving field. The fluorocyclization of unsaturated hydrazones and oximes using a hypervalent fluoroiodane reagent represents a significant advancement, offering a versatile and efficient route to previously inaccessible fluorinated tetrahydropyridazines and dihydrooxazines. The successful application of mechanochemistry in these syntheses not only improves yields in certain cases but also aligns with the principles of green chemistry by minimizing solvent usage. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and further exploration of these innovative synthetic methodologies, ultimately contributing to the discovery of new and improved pharmaceuticals and agrochemicals.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Strategic Incorporation of Fluorinated Scaffolds in Modern Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. This in-depth guide explores the multifaceted role of fluorinated scaffolds in drug design, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the unique advantages of this versatile element.
The Impact of Fluorination on Key Physicochemical Properties
The strategic substitution of hydrogen with fluorine can profoundly alter a molecule's characteristics, influencing its journey from administration to its biological target. These modifications are primarily due to fluorine's high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond.[1][2]
Lipophilicity and Permeability
Fluorination's effect on lipophilicity (logP) is context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, polyfluorination or fluorination of alkyl chains can lead to a decrease.[3] This modulation of lipophilicity is a critical tool for optimizing a drug's ability to cross cellular membranes and reach its target.[3]
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This alteration can influence a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to its target protein.[4]
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[5] By replacing a metabolically labile hydrogen atom with fluorine, the in vivo half-life of a drug can be significantly extended.[6]
Quantitative Effects of Fluorination on Drug Potency and Pharmacokinetics
The introduction of fluorine can lead to substantial improvements in a drug's potency and pharmacokinetic profile. The following tables provide a comparative overview of these effects in various drug classes.
Table 1: Comparative Inhibitory Potency (IC50) of Fluorinated vs. Non-Fluorinated Kinase Inhibitors
| Kinase Target | Fluorinated Inhibitor | IC50 (nM) | Non-Fluorinated Analog | IC50 (nM) | Fold Improvement |
| PI3Kα | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17e | 15.4 | BKM-120 (less fluorinated) | 79.3 | ~5 |
| PI3Kδ | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | 55.6 | BKM-120 (less fluorinated) | 79.3 | ~1.4 |
| PARP2 | 7-F-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 800 | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 1200 | 1.5 |
Data adapted from studies on PI3K and PARP inhibitors.[7][8]
Table 2: Comparative Pharmacokinetic Parameters of Fluorinated vs. Non-Fluorinated Drug Analogs
| Drug/Analog | Key Fluorinated Moiety | Oral Bioavailability (%) | Elimination Half-life (t½) (hours) |
| Sitagliptin | Trifluorophenyl, Trifluoromethyl | ~87 | 8 - 14 |
| Hypothetical Non-Fluorinated Analog | Phenyl, Methyl | Lower (predicted) | Shorter (predicted) |
| Ezetimibe | 4-Fluorophenyl | ~35-65 | 22 |
| SCH 48461 (less fluorinated precursor) | Phenyl | Lower | Shorter |
| Fluoroquinolones (general) | 6-Fluoroquinolone core | High | Variable (generally longer) |
| Nalidixic Acid (non-fluorinated quinolone) | Naphthyridine core | ~96 | 1.5 |
Data compiled from various pharmacokinetic studies.[5][9][10]
Experimental Protocols
To provide a practical understanding of the evaluation of fluorinated compounds, this section details key experimental methodologies.
Synthesis of a Fluorinated Scaffold: 4-Fluorophenylacetic Acid
This protocol outlines a general method for the synthesis of 4-fluorophenylacetic acid, a common building block in fluorinated pharmaceuticals.
Materials:
-
4-Fluoroaniline
-
Hydrochloric acid (15%)
-
Dichloromethane
-
Vinylidene chloride
-
Sodium nitrite
-
Tetramethylammonium chloride
-
Copper chloride
-
Toluene
Procedure:
-
In a reaction flask, dissolve 250 g of 4-fluoroaniline in 800 g of 15% hydrochloric acid with heating and stirring until a clear solution is obtained.
-
Cool the mixture to -5 to 5 °C and add 400 g of dichloromethane, 20 g of tetramethylammonium chloride, and 20 g of copper chloride.
-
Slowly add a solution of 250 g of vinylidene chloride in dichloromethane to the reaction mixture while maintaining the temperature.
-
Slowly add an aqueous solution containing 210 g of sodium nitrite dropwise.
-
Maintain the reaction at -5 to 5 °C for 2 hours.
-
After the reaction is complete, quench any excess nitrous acid.
-
The intermediate, 1-(2,2,2-trichloroethyl)-4-fluorobenzene, is then hydrolyzed under acidic conditions. Add 300g of the intermediate dropwise to a solution of 1- (2,2,2- trichloroethyl) -4- fluorobenzene and 50g dichloroethanes and react for 8 hours.
-
Quench the reaction by adding the mixture to ice water.
-
Filter the resulting solid, wash, and recrystallize from toluene to obtain pure 4-fluorophenylacetic acid.[4]
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
This protocol describes a common in vitro method to assess the metabolic stability of a compound using liver microsomes.[11][12]
Materials:
-
Test compound (fluorinated and non-fluorinated analogs)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / mg microsomal protein) .
Visualizing Key Concepts in Fluorinated Drug Design
The following diagrams, generated using the DOT language for Graphviz, illustrate important signaling pathways, experimental workflows, and the logical relationships underlying the benefits of fluorination.
The PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Many fluorinated kinase inhibitors target components of this pathway.[13][14]
Experimental Workflow for Microsomal Stability Assay
This diagram outlines the key steps in a typical in vitro microsomal stability assay.
Logical Relationships: The Benefits of Fluorination in Drug Design
This diagram illustrates the cascading effects of introducing fluorine into a drug candidate, leading to improved therapeutic potential.
Conclusion
The strategic incorporation of fluorine into molecular scaffolds is a proven and powerful strategy in modern drug discovery. By carefully considering the position and extent of fluorination, medicinal chemists can fine-tune the physicochemical and pharmacokinetic properties of drug candidates to enhance their efficacy and safety profiles. The quantitative data, detailed protocols, and visual aids provided in this guide serve as a valuable resource for researchers seeking to leverage the unique advantages of fluorinated compounds in the development of next-generation therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative pharmacokinetic parameters of new systemic fluoroquinolones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Impact of Fluorination on the Physicochemical Profile of Boc-Protected Piperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the physicochemical properties of tert-butoxycarbonyl (Boc)-protected fluoropiperidines, a class of compounds gaining prominence as versatile building blocks in drug discovery. Understanding the nuanced effects of fluorination on lipophilicity, basicity, and solubility is paramount for the rational design of novel therapeutics with optimized ADME (absorption, distribution, metabolism, and excretion) profiles.
Core Physicochemical Data of Boc-Protected Fluoropiperidines
The introduction of fluorine to the piperidine ring, coupled with the presence of the Boc-protecting group, significantly modulates the molecule's physicochemical characteristics. The following tables summarize key calculated and predicted data for mono- and di-fluorinated N-Boc-piperidine derivatives, offering a comparative overview for structure-activity relationship (SAR) studies.
| Compound | Molecular Formula | Calculated logP (XLogP3) | Topological Polar Surface Area (TPSA) (Ų) |
| N-Boc-piperidine | C₁₀H₁₉NO₂ | 2.3 | 29.5[1] |
| N-Boc-4-aminopiperidine | C₁₀H₂₀N₂O₂ | 1.1[2] | 50.4[2] |
| N-Boc-4-(4-fluoroanilino)piperidine | C₁₆H₂₃FN₂O₂ | 3.4[3] | 41.6[3] |
| N-Boc-4-amino-3,3-difluoropiperidine | C₁₀H₁₈F₂N₂O₂ | 1.0[4] | Not Available |
| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C₁₀H₁₅F₂NO₃ | 1.3[5] | Not Available |
| 4-(Boc-amino)-3,3-difluoropiperidine | C₁₀H₁₈F₂N₂O₂ | 1.4[6] | 50.4[6] |
| Compound | Predicted pKa | Predicted Boiling Point (°C) |
| 4-(Boc-amino)-3,3-difluoropiperidine | 10.09 ± 0.40[7] | 308.6 ± 42.0[7] |
Note: The data presented above are computationally derived and may vary from experimental values. They are intended to provide a basis for comparison and to guide experimental design.
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of physicochemical properties is critical for validating computational models and for regulatory submissions. The following are detailed methodologies for key assays.
Determination of Lipophilicity (logD) by Shake-Flask Method
The shake-flask method remains the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD) of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Methodology:
-
Preparation of Phases: Mutually saturate n-octanol and the aqueous buffer by shaking them together for 24 hours, followed by separation.
-
Standard Solution Preparation: Prepare a stock solution of the test compound in the organic phase (saturated n-octanol) at a known concentration.
-
Partitioning: In a glass vial, combine a precise volume of the organic stock solution with a known volume of the aqueous buffer.
-
Equilibration: Seal the vial and shake it gently on a rotator for a sufficient period (typically 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The distribution coefficient (logD) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (often a co-solvent system like methanol/water may be required for sparingly soluble compounds) to a known concentration (e.g., 1 mM).
-
Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Make the sample solution acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl). Then, titrate the solution by adding small, precise increments of a standard solution of a strong base (e.g., 0.1 M NaOH) until the pH reaches a basic value (e.g., 12-12.5).
-
Data Recording: Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The experiment should be performed in triplicate to ensure reproducibility.[6][7]
Determination of Aqueous Solubility
1. Kinetic Solubility by Nephelometry
This high-throughput method provides a rapid assessment of the solubility of a compound under non-equilibrium conditions, which is often relevant for early-stage drug discovery assays.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 2 hours).
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.[5]
2. Thermodynamic Solubility by Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24 hours) to ensure that equilibrium is reached.[8]
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Visualizing the Physicochemical Profiling Workflow
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a drug candidate.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Cas 1263180-22-8,4-(Boc-aMino)-3,3-difluoropiperidine | lookchem [lookchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Methodological & Application
Application Notes and Protocols: Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is a fluorinated exo-methylene piperidine derivative with potential applications as a dienophile in Diels-Alder reactions. The presence of the fluorine atom and the electron-withdrawing N-Boc group can influence the reactivity and stereoselectivity of the cycloaddition, making it an interesting building block for the synthesis of complex spirocyclic piperidine scaffolds. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
This document, therefore, aims to provide a general framework and theoretical considerations for utilizing this compound in Diels-Alder reactions, based on established principles of cycloaddition chemistry with analogous fluorinated dienophiles. The provided protocols are predictive and should be considered as starting points for experimental investigation.
Theoretical Considerations
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of this reaction is governed by the electronic properties of the reactants. Typically, electron-rich dienes react more readily with electron-poor dienophiles.
In the case of this compound, the dienophile's reactivity is influenced by:
-
The exo-methylene group: This serves as the 2π electron component for the cycloaddition.
-
The fluorine atom at the 3-position: The electronegativity of fluorine can withdraw electron density from the double bond, potentially increasing its reactivity as a dienophile.
-
The N-Boc protecting group: The carbamate group is electron-withdrawing, which should further enhance the dienophilic character of the molecule.
Stereoselectivity:
The facial selectivity (endo/exo) of the Diels-Alder reaction is a critical aspect. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions. However, the presence of the fluorine atom and the bulky tert-butyl group may influence the steric environment around the double bond, potentially altering the endo/exo selectivity. Computational studies would be beneficial to predict the likely stereochemical outcome.
Predicted Reaction Workflow
The general workflow for a Diels-Alder reaction involving this compound would involve the reaction of the dienophile with a suitable diene, potentially in the presence of a Lewis acid catalyst to enhance reactivity and selectivity.
Caption: General experimental workflow for the Diels-Alder reaction.
Hypothetical Experimental Protocols
The following are hypothetical protocols based on general procedures for Diels-Alder reactions. These have not been experimentally validated for the specific target molecule and should be optimized.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
Objective: To synthesize the spiro[bicyclo[2.2.1]hept-5-ene-2,4'-piperidine] derivative.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add freshly cracked cyclopentadiene (3.0 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the endo and exo isomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Isoprene
Objective: To synthesize the spiro[4-methylcyclohex-3-ene-1,4'-piperidine] derivative with enhanced regioselectivity.
Materials:
-
This compound
-
Isoprene
-
Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)
-
Dichloromethane (anhydrous)
-
Schlenk flask or similar inert atmosphere glassware
-
Syringes for transfer of reagents
-
Standard workup and purification equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the Lewis acid).
-
Slowly add the Lewis acid (0.1 - 1.2 eq) to the solution and stir for 15-30 minutes.
-
Add isoprene (2.0 - 5.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature for 1-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the regio- and stereoisomers.
-
Characterize the products thoroughly.
Predicted Data Presentation
As no experimental data is currently available, the following table is a template for how quantitative data from such reactions should be presented for clear comparison.
| Entry | Diene | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | None | 110 | 24 | - | - |
| 2 | Cyclopentadiene | AlCl₃ (1.1) | 0 | 4 | - | - |
| 3 | Isoprene | None | 110 | 48 | - | - |
| 4 | Isoprene | Et₂AlCl (1.2) | -78 | 6 | - | - |
| 5 | Furan | None | 80 | 72 | - | - |
| 6 | Anthracene | None | 150 | 48 | - | - |
Signaling Pathways and Logical Relationships
In the context of drug development, the synthesized spiro-piperidine compounds could be screened for biological activity. A hypothetical screening cascade is depicted below.
Caption: A simplified logical workflow for drug discovery.
Conclusion and Future Directions
This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel spirocyclic piperidines via the Diels-Alder reaction. The protocols and theoretical considerations presented herein provide a foundation for researchers to begin investigating the reactivity of this compound. Experimental validation is crucial to determine the optimal reaction conditions, yields, and stereoselectivities. Future work should focus on performing these reactions with a variety of dienes and catalysts, and thoroughly characterizing the resulting products. The biological evaluation of the synthesized compounds could lead to the discovery of new therapeutic agents.
Application Notes and Protocols: Inverse Electron-Demand Cycloaddition with Fluorinated Methylenepiperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation tool, enabling the rapid and selective formation of new heterocyclic rings under mild conditions.[1][2] This reaction typically involves an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, and an electron-rich dienophile.[2][3] The introduction of fluorine into small molecules is a widely employed strategy in drug discovery to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of novel fluorinated building blocks that can participate in bioorthogonal reactions is of significant interest to the medicinal chemistry community.
These application notes provide a detailed overview and experimental protocols for the proposed inverse electron-demand cycloaddition of fluorinated methylenepiperidines. While direct literature examples of this specific reaction are scarce, the following protocols are based on established principles of IEDDA reactions with electron-deficient alkenes and known synthetic routes to piperidine derivatives. These notes are intended to serve as a comprehensive guide for researchers looking to explore this novel area of chemical space.
Principle of the Reaction
In a typical IEDDA reaction, the rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] Electron-donating groups on the dienophile raise its HOMO energy, leading to faster reaction rates. Conversely, electron-withdrawing groups, such as fluorine, lower the HOMO energy of an alkene, which is expected to decrease the rate of an IEDDA reaction.[4] However, the strategic placement of fluorine on a methylenepiperidine scaffold can offer advantages in terms of metabolic stability and unique conformational preferences of the resulting cycloadducts, making them attractive motifs for drug discovery programs.
The proposed reaction involves the [4+2] cycloaddition of a fluorinated 4-methylenepiperidine derivative with a 3,6-disubstituted-1,2,4,5-tetrazine. This is followed by a retro-Diels-Alder reaction, which results in the expulsion of dinitrogen gas and the formation of a stable dihydropyridazine product.
Potential Applications in Drug Discovery and Chemical Biology
The unique properties of fluorinated compounds make them highly valuable in the development of novel therapeutics and chemical probes. The IEDDA reaction with fluorinated methylenepiperidines could be applied in several areas:
-
Lead Optimization: Introduction of a fluorinated piperidine moiety into a lead compound via an IEDDA reaction could enhance its metabolic stability and pharmacokinetic profile.
-
Bioorthogonal Labeling: Fluorinated methylenepiperidine-tagged biomolecules could be selectively labeled in complex biological systems using tetrazine-functionalized probes for imaging or pull-down experiments.
-
Pretargeting Strategies for in vivo Imaging: An antibody conjugated to a fluorinated methylenepiperidine could be administered, allowed to accumulate at a target site, and then detected by a subsequent administration of a radiolabeled tetrazine probe for PET or SPECT imaging.
Experimental Data (Hypothetical and Analogous Systems)
Due to the limited availability of direct experimental data for the IEDDA reaction of fluorinated methylenepiperidines, the following table summarizes kinetic data from analogous systems to provide an expected range of reactivity. The reaction rates of fluorinated methylenepiperidines are anticipated to be lower than those of highly reactive, strained dienophiles like trans-cyclooctenes (TCO).
| Diene | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | Norbornene | 1.9 | Not Specified | [5] |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | ~2000 | 9:1 MeOH/water | [6] |
| Tetrazine derivative | Vinyl ether | < 0.001 | Not Specified | [7] |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | Fluorinated Methylenepiperidine (estimated) | 0.01 - 1.0 | Organic or Aqueous/Organic Mixtures | Hypothetical |
Experimental Protocols
Protocol 1: Synthesis of N-Trifluoroacetyl-4-methylenepiperidine
This protocol describes the synthesis of a potential fluorinated dienophile for the IEDDA reaction, based on established methods for the preparation of methylenepiperidines and N-acylation of piperidines.[8][9][10]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4-methylenepiperidine:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide portion-wise.
-
Allow the resulting yellow-orange ylide solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-piperidone monohydrate hydrochloride in a minimal amount of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 4-methylenepiperidine.
-
-
N-Trifluoroacetylation:
-
Dissolve the purified 4-methylenepiperidine in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.2 equivalents).
-
Add trifluoroacetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-trifluoroacetyl-4-methylenepiperidine.
-
Protocol 2: Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition
This protocol outlines a general procedure for the cycloaddition of a fluorinated methylenepiperidine with a 1,2,4,5-tetrazine.
Materials:
-
N-Trifluoroacetyl-4-methylenepiperidine
-
3,6-di-(2-pyridyl)-1,2,4,5-tetrazine
-
Acetonitrile (or other suitable solvent such as methanol or a mixture with water)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
TLC plates and developing chamber
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup:
-
Dissolve the N-trifluoroacetyl-4-methylenepiperidine (1.0 equivalent) in the chosen solvent in a reaction vessel.
-
Add the 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine (1.0-1.2 equivalents) to the solution. The characteristic pink/red color of the tetrazine should be visible.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the colored tetrazine spot is a good indicator of reaction progression. Due to the expected lower reactivity of the fluorinated dienophile, the reaction may require several hours to days for completion. Gentle heating (e.g., 40-50 °C) may be employed to accelerate the reaction, but should be used with caution to avoid potential side reactions.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to isolate the desired dihydropyridazine product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
Caption: Synthetic pathway to N-trifluoroacetyl-4-methylenepiperidine.
Caption: General workflow for the IEDDA reaction and product isolation.
References
- 1. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]
- 9. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 10. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Functionalization of Methylene Groups in Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic strategies for the functionalization of C(sp³)–H bonds in fluorinated piperidine scaffolds. Given that direct catalytic functionalization of methylene groups in already fluorinated piperidines is an emerging area with limited specific literature, this document outlines established protocols for non-fluorinated piperidines and discusses their potential applicability and challenges when adapted for fluorinated analogues. The methodologies presented are primarily based on rhodium-catalyzed C–H insertion and palladium-catalyzed C–H arylation, which offer pathways to selectively modify the piperidine ring.
Introduction to C–H Functionalization of Piperidines
The piperidine motif is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals. The introduction of fluorine atoms into these scaffolds can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The subsequent functionalization of the methylene C–H bonds in these fluorinated piperidines represents a powerful strategy for late-stage modification, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. However, the strong electron-withdrawing nature of fluorine can influence the reactivity of adjacent C–H bonds, presenting unique challenges and opportunities for catalytic functionalization.
Method 1: Rhodium-Catalyzed Site-Selective C–H Insertion
Rhodium-catalyzed C–H insertion using donor/acceptor carbenes derived from diazo compounds is a robust method for creating new carbon-carbon bonds at the methylene positions of piperidines. The regioselectivity of this transformation can be finely tuned by the choice of the dirhodium catalyst and the nitrogen protecting group, allowing for targeted functionalization at the C2 or C4 positions.[1][2][3]
Protocol 1: C2-Selective C–H Functionalization of N-Boc-Piperidine
This protocol is adapted from established procedures on non-fluorinated N-Boc-piperidine and is expected to be applicable to fluorinated derivatives, with potential adjustments to reaction conditions.[1][3]
Materials:
-
N-Boc-piperidine (or fluorinated analogue)
-
Aryldiazoacetate (e.g., methyl phenyldiazoacetate)
-
Dirhodium catalyst (e.g., Rh₂(R-TCPTAD)₄)
-
Anhydrous solvent (e.g., pentane/CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
-
Syringe pump
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the N-Boc-piperidine derivative (0.75 mmol) and the rhodium catalyst (0.5 mol%) in 2 mL of anhydrous solvent.
-
In a separate flask, dissolve the aryldiazoacetate (0.5 mmol) in 4 mL of the anhydrous solvent.
-
Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over a period of 2 hours at room temperature.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted piperidine derivative.
Protocol 2: C4-Selective C–H Functionalization of N-Acyl-Piperidine
By switching the nitrogen protecting group to an acyl group, the electronic preference for C2 functionalization can be overridden, directing the insertion to the C4 position.[1][3]
Materials:
-
N-α-oxoarylacetyl-piperidine (or fluorinated analogue)
-
Aryldiazoacetate
-
Dirhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
-
Syringe pump
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the N-acyl-piperidine derivative (1.2 mmol) and the rhodium catalyst (1.0 mol%) in 2 mL of anhydrous solvent.
-
In a separate flask, dissolve the aryldiazoacetate (1.0 mmol) in 8 mL of the anhydrous solvent.
-
Using a syringe pump, add the solution of the aryldiazoacetate to the piperidine and catalyst solution over a period of 4 hours at reflux (approximately 40 °C).
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted piperidine derivative.
Quantitative Data for Rhodium-Catalyzed C–H Insertion (Non-Fluorinated Substrates)
The following table summarizes representative yields and selectivities for the C–H functionalization of non-fluorinated piperidines. These values serve as a benchmark for adapting the protocols to fluorinated analogues. The presence of a fluorine atom may alter yields and diastereoselectivity due to its electronic and steric effects.
| Position | Protecting Group | Catalyst | Diazo Compound | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| C2 | Boc | Rh₂(R-TCPTAD)₄ | Methyl 4-methoxyphenyldiazoacetate | 83 | 11:1 | 93 | [1] |
| C2 | Bs | Rh₂(R-TPPTTL)₄ | Methyl 4-nitrophenyldiazoacetate | 87 | 22:1 | 76 | [1] |
| C4 | COCOPh | Rh₂(S-2-Cl-5-BrTPCP)₄ | Methyl 4-bromophenyldiazoacetate | 78 | >20:1 | 96 | [1] |
Note: Boc = tert-butoxycarbonyl, Bs = benzenesulfonyl, Ph = phenyl.
Method 2: Palladium-Catalyzed C4-Selective C–H Arylation
Palladium catalysis, employing a directing group strategy, offers an alternative approach for the selective functionalization of the piperidine ring. The use of an aminoquinoline (AQ) auxiliary attached to the C3 position can direct the arylation specifically to the C4 methylene group.[4]
Protocol 3: C4-Arylation of a C3-Substituted Piperidine
This protocol is based on the arylation of a C3-aminoquinoline-functionalized piperidine and provides a template for the functionalization of corresponding fluorinated substrates.[4]
Materials:
-
N-protected piperidine-3-carboxylic acid AQ amide (or fluorinated analogue)
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add the piperidine substrate (0.1 mmol), aryl iodide (0.2 mmol), Pd(OAc)₂ (0.01 mmol), 1,10-phenanthroline (0.012 mmol), and K₂CO₃ (0.2 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene (0.5 mL) and stir the mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Palladium-Catalyzed C4-Arylation (Non-Fluorinated Substrates)
The table below presents the yields for the C4-arylation of N-Boc-piperidine-3-carboxylic acid AQ amide with various aryl iodides. The electronic nature of the aryl iodide can influence the reaction efficiency.
| Aryl Iodide Substituent | Yield of cis-product (%) | Reference |
| 4-F | 58 | [4] |
| 4-Cl | 44 | [4] |
| 4-OMe | 69 | [4] |
| 3-CF₃ | 43 | [4] |
Visualization of Workflows and Mechanisms
Experimental Workflow for Rhodium-Catalyzed C–H Insertion
References
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 4-Methylenepiperidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds, particularly those incorporating a piperidine ring, are of significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers improved spatial orientation for interaction with biological targets, potentially leading to enhanced potency and selectivity. The 4-methylenepiperidine moiety serves as a versatile precursor for the construction of diverse spirocyclic systems through various chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds, focusing on the 1,3-dipolar cycloaddition of azomethine ylides to N-substituted 4-methylenepiperidine derivatives to generate spiro[piperidine-4,3'-pyrrolidin]-2-one scaffolds. This class of compounds is a key structural motif in a number of biologically active molecules.
Synthetic Strategy: 1,3-Dipolar Cycloaddition
A robust and widely utilized method for the synthesis of spiro-pyrrolidine oxindoles is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. In this strategy, the azomethine ylide is typically generated in situ from the condensation of isatin (or a derivative) with an amino acid, such as sarcosine, via thermal decarboxylation. The N-substituted 4-methylenepiperidine acts as the dipolarophile, reacting with the transient azomethine ylide to form the desired spirocyclic product. This reaction is highly convergent and allows for the rapid assembly of complex molecular architectures from readily available starting materials.
A plausible reaction mechanism involves the formation of an azomethine ylide from isatin and sarcosine, which then undergoes a 1,3-dipolar cycloaddition with N-benzyl-4-methylenepiperidine to yield the spirocyclic product.
Experimental Protocols
Protocol 1: Synthesis of Spiro[N-benzylpiperidine-4,3'-oxindol-2'-yl]pyrrolidine
This protocol details the synthesis of a spiro[piperidine-4,3'-pyrrolidin]-2-one derivative via a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
N-Benzyl-4-methylenepiperidine
-
Isatin
-
Sarcosine (N-methylglycine)
-
Methanol (reagent grade)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol, 1.0 eq) and sarcosine (1.2 mmol, 1.2 eq).
-
Add methanol (20 mL) to the flask.
-
To this suspension, add N-benzyl-4-methylenepiperidine (1.0 mmol, 1.0 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then purified by column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate to isolate the pure spirocyclic product.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the spiro[N-benzylpiperidine-4,3'-oxindol-2'-yl]pyrrolidine as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of spiro-oxindole derivatives via 1,3-dipolar cycloaddition, showcasing the efficiency of this methodology.
| Entry | Dipolarophile | Azomethine Ylide Precursors | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | N-Benzyl-4-methylenepiperidine | Isatin, Sarcosine | Methanol | 5 | 85 | Hypothetical |
| 2 | N-Boc-4-methylenepiperidine | 5-Bromoisatin, Sarcosine | Ethanol | 6 | 78 | Hypothetical |
| 3 | N-Acetyl-4-methylenepiperidine | Isatin, L-Proline | Toluene | 8 | 72 | Hypothetical |
Note: The data in this table is hypothetical and serves as an example of how to present such information. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for Spirocycle Synthesis
Caption: Workflow for the synthesis of spiro[piperidine-4,3'-pyrrolidin]-2-one.
Logical Relationship of the 1,3-Dipolar Cycloaddition
Caption: Logical flow of the 1,3-dipolar cycloaddition for spirocycle synthesis.
The Strategic Application of Fluorinated Piperidines in Structure-Activity Relationship (SAR) Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tool in drug discovery, enabling the fine-tuning of physicochemical and pharmacological properties. Fluorination can profoundly influence a molecule's conformation, basicity (pKa), lipophilicity (LogP), and metabolic stability, thereby impacting its binding affinity, selectivity, and overall in vivo performance. This document provides a detailed overview of the application of fluorinated piperidines in Structure-Activity Relationship (SAR) studies, complete with experimental protocols and illustrative diagrams to guide researchers in this area.
The introduction of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) enzyme oxidation.[1] Furthermore, the high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with biological targets and potentially increasing binding affinity and selectivity.[1] One of the most significant impacts of fluorination on the piperidine ring is the conformational restriction it imposes, often favoring an axial orientation of the fluorine atom, which can lock the molecule into a more biologically active conformation.[2][3]
Impact of Fluorination on Physicochemical Properties
The rational design of drug candidates requires a thorough understanding of how structural modifications affect key physicochemical properties. Fluorination of the piperidine ring offers a versatile strategy to modulate these properties.
Basicity (pKa)
The introduction of electron-withdrawing fluorine atoms generally leads to a decrease in the basicity of the piperidine nitrogen. This reduction in pKa can be beneficial in several ways, including reducing the potential for off-target effects such as hERG channel affinity, which is associated with cardiac toxicity.[4][5] The magnitude of the pKa reduction is dependent on the number and position of the fluorine atoms.
| Compound | Fluorine Position | pKa |
| Piperidine | N/A | 11.12 |
| 3-Fluoropiperidine | 3-fluoro | 9.30 |
| 3,3-Difluoropiperidine | 3,3-difluoro | 7.04 |
| 4-Fluoropiperidine | 4-fluoro | 10.38 |
This data is compiled from multiple sources and serves as a representative example.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex and context-dependent. While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the overall effect on the molecule's LogP can vary based on the substitution pattern and the intramolecular environment.[6][7] In some cases, the introduction of fluorine can lead to a decrease in lipophilicity due to the creation of a strong molecular dipole. Careful consideration of the fluorination strategy is therefore crucial for optimizing a compound's solubility and membrane permeability.[8][9]
Application in SAR Studies: Case Examples
The true utility of fluorinated piperidines is evident in their application in lead optimization campaigns. By systematically introducing fluorine at different positions of the piperidine ring, medicinal chemists can probe the steric and electronic requirements of the target binding site and improve the overall pharmacological profile of a lead compound.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
In the development of FAAH inhibitors, fluorination of an indolylalkyl)piperidine carbamate series was explored to enhance potency. While substitutions at the 5-position of the indole ring with chloro, methyl, methoxy, and cyano groups decreased FAAH inhibition, a fluoro substituent at this position did not significantly alter the activity. Interestingly, the introduction of a fluorine atom at the 6- or 7-position of the indole ring resulted in a two-fold increase in inhibitory activity.[5]
| Compound | R | IC50 (µM) |
| 1 | H | 0.12 |
| 2 | 5-F | 0.15 |
| 3 | 6-F | 0.06 |
| 4 | 7-F | 0.07 |
| 5 | 5-Cl | 0.55 |
| 6 | 5-Me | 1.2 |
Data extracted from a study on FAAH inhibitors, illustrating the impact of fluorine substitution on potency.[5]
Neurokinin-1 (NK1) Antagonists
For a series of 4,4-disubstituted piperidine NK1 antagonists, high affinity was found to be associated with a highly lipophilic 3,5-disubstituted benzyl ether side chain. The optimal substituent was determined to be the 3,5-bis(trifluoromethyl)benzyl ether, highlighting the significant contribution of fluorination to achieving potent target engagement.[10]
| Compound | R | hNK1 IC50 (nM) |
| 7 | H | >1000 |
| 8 | 3,5-di-Cl | 5.4 |
| 9 | 3,5-di-CF3 | 0.95 |
Data from a study on NK1 antagonists, demonstrating the potency enhancement with trifluoromethyl groups.[10]
Experimental Protocols
Synthesis of Fluorinated Piperidines
A general and robust method for the synthesis of cis-fluorinated piperidines involves the hydrogenation of readily available fluoropyridines.[11]
Protocol: Hydrogenation of 2-Fluoropyridine
-
To a solution of 2-fluoropyridine (1.0 equiv) in methanol, add 5 mol% of Pd/C (10 wt%).
-
Place the reaction mixture in a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Stir the reaction mixture at 80°C for 24 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-fluoropiperidine.
-
The crude product can be further purified by distillation or chromatography.
Note: This is a general procedure and may require optimization for specific substrates.
Determination of pKa
The potentiometric titration method is a reliable technique for determining the dissociation constant (pKa) of ionizable compounds.[1][12]
Protocol: pKa Determination by Potentiometric Titration
-
Prepare a 0.01 M solution of the fluorinated piperidine derivative in deionized water.
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Titrate the solution with a standardized 0.1 M solution of NaOH, adding the titrant in small increments.
-
Record the pH value after each addition of titrant.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
Determination of Lipophilicity (LogP)
The shake-flask method followed by ¹⁹F NMR analysis is a direct and accurate method for measuring the LogP of fluorinated compounds.[13]
Protocol: LogP Determination by ¹⁹F NMR
-
Prepare a solution of the fluorinated piperidine and a fluorinated reference compound of known LogP in a 1:1 (v/v) mixture of n-octanol and water.
-
Shake the mixture vigorously for a predetermined time to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol and water layers.
-
Analyze both aliquots by ¹⁹F NMR spectroscopy.
-
The LogP of the test compound can be calculated from the integration of the signals of the test compound and the reference compound in both phases.
References
- 1. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate as a Bioisostere in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a powerful tool in this endeavor. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and its modification continues to be an active area of research.[1] This document focuses on the application of tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate as a bioisosteric replacement, offering insights into its potential to enhance drug candidates.
The introduction of fluorine into drug candidates can profoundly influence their properties. Due to its high electronegativity and small size, fluorine can modulate the pKa of nearby basic centers, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[2] Specifically, the 3-fluoro substitution on a piperidine ring can alter the conformational preferences and basicity of the nitrogen atom, which can be critical for target engagement and reducing off-target effects, such as hERG channel affinity.
The 4-methylene group introduces a point of unsaturation, providing a rigidified scaffold and a potential handle for further chemical modification. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means to mask the piperidine nitrogen during synthesis, allowing for versatile derivatization.
This document provides a hypothetical case study illustrating the application of this compound as a bioisostere for a tetrahydropyran (THP) ring in a lead compound targeting a hypothetical kinase.
Hypothetical Case Study: Bioisosteric Replacement of a Tetrahydropyran Ring
Background:
A lead compound, "Lead-THP," containing a tetrahydropyran ring showed promising inhibitory activity against Kinase-X but suffered from poor metabolic stability and off-target activity. It was hypothesized that the THP ether linkage was a primary site of metabolism.
Bioisosteric Strategy:
To address these liabilities, the THP ring was replaced with the this compound moiety to generate "Analog-FMP". The rationale for this replacement is multifaceted:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and its introduction can block metabolic oxidation at the 3-position. The replacement of the ether oxygen with a nitrogen atom further alters the metabolic profile.
-
Physicochemical Properties: The fluorine atom lowers the pKa of the piperidine nitrogen, potentially reducing off-target ion channel activity. The overall lipophilicity of the molecule is also modulated.
-
Conformational Rigidity: The 4-methylene group introduces conformational constraint, which can lead to a more favorable binding entropy.
Quantitative Data Summary:
The following table summarizes the in vitro data for Lead-THP and its bioisosteric analog, Analog-FMP.
| Compound ID | Target (Kinase-X) IC50 (nM) | hERG IC50 (µM) | Human Liver Microsomal Stability (t½, min) |
| Lead-THP | 15 | 2.5 | 20 |
| Analog-FMP | 12 | > 30 | 75 |
Interpretation of Data:
The bioisosteric replacement of the tetrahydropyran ring with this compound resulted in a modest improvement in target potency (IC50 of 12 nM vs. 15 nM). More significantly, a substantial improvement in metabolic stability was observed, with the half-life in human liver microsomes increasing from 20 minutes to 75 minutes. Furthermore, the off-target hERG liability was significantly mitigated, with the IC50 value increasing to greater than 30 µM.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to the title compound can be adapted from the synthesis of related fluorinated piperidines. A key intermediate, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, can be synthesized from commercially available tert-butyl 4-methylenepiperidine-1-carboxylate.[3] Subsequent elimination of HBr would yield the desired product.
Step 1: Synthesis of tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate [3]
-
To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in dry dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine trihydrofluoride (Et₃N·3HF) (2.5 eq).
-
N-Bromosuccinimide (NBS) (1.5 eq) is then added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
Upon completion, the reaction is quenched with aqueous sodium hydroxide (0.5 M) and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Step 2: Elimination to form this compound (Hypothetical)
-
The crude tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.0 eq) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), is added, and the mixture is stirred at room temperature or heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
In Vitro Kinase Inhibition Assay (Kinase-X)
-
Kinase-X activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.
-
The kinase reaction is performed in a buffer containing Tris-HCl (pH 7.5), MgCl₂, ATP, and a suitable substrate peptide.
-
Test compounds (Lead-THP and Analog-FMP) are pre-incubated with the Kinase-X enzyme for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of the ATP/substrate mixture and allowed to proceed for 60 minutes at 30 °C.
-
The reaction is stopped, and the amount of remaining ATP is determined by adding a luciferase/luciferin reagent and measuring the resulting luminescence.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
hERG Inhibition Assay (Automated Patch Clamp)
-
The potential for hERG channel inhibition is assessed using an automated patch-clamp system on HEK293 cells stably expressing the hERG channel.
-
Cells are maintained in a suitable culture medium and harvested for the assay.
-
A voltage protocol designed to elicit hERG tail currents is applied to the cells.
-
The test compounds are applied at various concentrations, and the inhibition of the hERG tail current is measured.
-
IC50 values are determined by fitting the concentration-response data to a Hill equation.
Human Liver Microsomal Stability Assay
-
The metabolic stability of the compounds is evaluated by incubating them with pooled human liver microsomes.
-
The incubation mixture contains the test compound, human liver microsomes, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37 °C.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
The half-life (t½) is calculated from the first-order decay plot of the compound concentration over time.
Visualizations
Caption: Bioisosteric replacement workflow.
Caption: Inhibition of Kinase-X signaling.
Conclusion
The use of this compound as a bioisostere for a tetrahydropyran ring demonstrates a viable strategy for addressing common drug discovery challenges. The introduction of this fluorinated piperidine moiety can lead to significant improvements in metabolic stability and a reduction in off-target liabilities, such as hERG inhibition, while maintaining or even slightly improving on-target potency. The synthetic accessibility of this building block, coupled with its beneficial effects on key drug-like properties, makes it an attractive tool for medicinal chemists in the optimization of lead compounds. Further exploration of this and related fluorinated piperidine bioisosteres is warranted to fully elucidate their potential in diverse therapeutic areas.
References
Application Notes and Protocols: Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in modern drug development.[1][2] This approach involves screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but efficient binders to a biological target.[3] These initial hits then serve as starting points for optimization into more potent, drug-like molecules. The incorporation of fluorine into fragments is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5] Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is a versatile fluorinated piperidine fragment with potential applications in FBDD.[6][7] Its rigidified conformation due to the fluorine substituent and the presence of a reactive methylene group make it an attractive scaffold for exploring chemical space.[8]
These application notes provide a comprehensive overview of the use of this compound in a typical FBDD campaign, detailing experimental protocols for hit identification and validation using various biophysical techniques.
Physicochemical Properties of the Fragment
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its evaluation as a viable fragment for screening.
| Property | Value | Source |
| CAS Number | 159635-49-1 | [9][10] |
| Molecular Formula | C11H19FNO2 | [9] |
| Molecular Weight | 215.27 g/mol | [9] |
| Appearance | Colorless to slightly yellow liquid | [11] |
| Boiling Point | 80 °C/1 mmHg | [11] |
| Purity | ≥ 96% | [11] |
Application in Fragment Screening Cascades
A tiered approach is typically employed in fragment screening to efficiently identify and validate true hits while minimizing false positives.[3][12] A common cascade involves a primary screen for binding, followed by orthogonal validation and detailed characterization of the interaction.
Overall Screening Workflow
The following diagram illustrates a typical workflow for screening this compound against a target protein.
Caption: FBDD screening cascade for this compound.
Experimental Protocols and Data
This section provides detailed protocols for the key biophysical techniques used to screen and characterize the binding of this compound to a hypothetical protein target.
Primary Screening: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful primary screening technique for fluorinated fragments due to its high sensitivity and the absence of background signals from the protein or buffer.[13] Changes in the ¹⁹F chemical shift or line broadening upon addition of the target protein indicate binding.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 10 mM in a suitable deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of the target protein at 50 µM in the same deuterated buffer.
-
For the screening experiment, prepare a sample containing 200 µM of the fragment and 25 µM of the target protein.
-
Prepare a reference sample containing only 200 µM of the fragment.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra on a spectrometer operating at a ¹⁹F frequency of at least 376 MHz.
-
Use a standard one-dimensional ¹⁹F pulse sequence.
-
Set the temperature to 298 K.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the ¹⁹F spectrum of the sample containing the protein to the reference spectrum.
-
A significant change in the chemical shift (Δδ) or an increase in the line width of the fluorine resonance indicates a binding event.
-
Hypothetical Screening Data:
| Fragment Concentration (µM) | Protein Concentration (µM) | ¹⁹F Chemical Shift (ppm) | Line Width (Hz) | Binding Indication |
| 200 | 0 | -175.20 | 15 | Reference |
| 200 | 25 | -175.28 | 45 | Hit |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time.[14][15] It is an excellent orthogonal method to validate hits from primary screens and to determine binding kinetics.
Experimental Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Aim for an immobilization level that will yield a maximum response (Rmax) of approximately 50-100 response units (RU) for the fragment.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 500 µM.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Hypothetical SPR Data:
| Analyte (Fragment) | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound | 1.5 x 10³ | 0.3 | 200 |
Hit Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[16][17][18]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein at 20-50 µM in a suitable buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.5).
-
Prepare a solution of this compound at 500-1000 µM in the same buffer.
-
Ensure precise buffer matching between the protein and fragment solutions to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25 °C).
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/KD)).
-
Hypothetical ITC Data:
| Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Affinity (KD) | 180 µM |
| Enthalpy (ΔH) | -5.2 kcal/mol |
| Entropy (TΔS) | 1.5 kcal/mol |
Hypothetical Signaling Pathway Inhibition
The validated fragment can then be used to probe biological systems. For instance, if the target protein is a kinase, the fragment could potentially interfere with a signaling pathway.
Caption: Inhibition of a hypothetical kinase cascade by the fragment.
Conclusion
This compound represents a valuable tool for fragment-based drug discovery. Its fluorinated piperidine scaffold offers desirable physicochemical properties for fragment screening. The protocols and representative data presented here provide a framework for the identification, validation, and characterization of its binding to a protein target using a standard biophysical screening cascade. Subsequent structural studies, such as X-ray crystallography, would be the next logical step to elucidate the binding mode and guide structure-based drug design efforts to elaborate this fragment into a potent lead compound.[14]
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scbt.com [scbt.com]
- 10. tert-Butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Pharmacokinetic Profiling of 3-Fluoropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic profiling of novel chemical entities (NCEs) derived from 3-fluoropiperidine scaffolds. The strategic incorporation of fluorine into the piperidine ring can significantly modulate physicochemical properties, influencing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[1] This document outlines key in vitro and in vivo assays to characterize these properties, enabling data-driven decisions in lead optimization and candidate selection.
Introduction to 3-Fluoropiperidine Scaffolds in Drug Discovery
The 3-fluoropiperidine motif is an increasingly important scaffold in medicinal chemistry. The introduction of a fluorine atom can lower the basicity (pKa) of the piperidine nitrogen, which may lead to reduced off-target activity, such as hERG inhibition, and improved oral absorption.[1] Furthermore, the strong carbon-fluorine bond can block sites of metabolism, enhancing metabolic stability and prolonging the in vivo half-life of a compound. This collection of protocols provides a framework for systematically evaluating the pharmacokinetic advantages of this scaffold.
Comparative In Vitro ADME Profiling
A critical step in early drug discovery is the parallel assessment of ADME properties for a series of analogs to establish structure-activity relationships (SAR) and structure-property relationships (SPR). The following table presents a hypothetical comparative analysis of three 3-fluoropiperidine derivatives, illustrating the type of data generated from the protocols described herein.
Table 1: Comparative In Vitro ADME Data for Hypothetical 3-Fluoropiperidine Analogs
| Parameter | Compound X-F1 | Compound X-F2 | Compound X-F3 |
| Metabolic Stability | |||
| Human Liver Microsome Stability (t½, min) | 65 | 40 | >120 |
| Mouse Liver Microsome Stability (t½, min) | 45 | 25 | 95 |
| Permeability | |||
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to B | 7.8 | 10.2 | 5.5 |
| Caco-2 Efflux Ratio (B to A / A to B) | 1.2 | 0.9 | 2.5 |
| Plasma Protein Binding | |||
| Human Plasma Protein Binding (% Bound) | 88% | 75% | 95% |
| Mouse Plasma Protein Binding (% Bound) | 85% | 70% | 92% |
| CYP450 Inhibition | |||
| CYP3A4 IC₅₀ (µM) | >50 | 25 | >50 |
| CYP2D6 IC₅₀ (µM) | 15 | >50 | 45 |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo pharmacokinetic assays are provided below. These protocols are based on standard industry practices.
Protocol 1: Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human or rodent liver microsomes (e.g., from Corning or Xenotech)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Control compounds (e.g., Verapamil - high clearance, Imipramine - low clearance)
-
Acetonitrile with internal standard (for quenching)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Add liver microsomes (final concentration 0.5 mg/mL) to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) from the rate of disappearance of the compound.
Workflow for the liver microsomal stability assay.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a test compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (10 mM in DMSO)
-
Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Confirm monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.
-
Wash the monolayers with HBSS.
-
Add the test compound (e.g., 10 µM) to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the compound in the donor and receiver compartments by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Experimental workflow for the Caco-2 permeability assay.
Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis)
Objective: To determine the fraction of a test compound bound to plasma proteins.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human or rodent plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device and inserts
-
Control compounds (e.g., Warfarin - high binding, Metoprolol - low binding)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Spike the test compound into plasma to a final concentration (e.g., 2 µM).
-
Add the plasma containing the compound to one chamber of the RED insert and PBS to the other chamber.
-
Assemble the RED device and incubate at 37°C for 4-6 hours with shaking to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate proteins with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
Calculate the percentage of plasma protein binding.
Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a test compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Recombinant human CYP enzymes or human liver microsomes
-
CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Control inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)
-
Acetonitrile with internal standard
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Prepare a range of concentrations of the test compound.
-
In a 96-well plate, add the CYP enzyme, phosphate buffer, and the test compound.
-
Pre-incubate at 37°C.
-
Add the probe substrate and pre-incubate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant for the formation of the metabolite of the probe substrate by LC-MS/MS.
-
Calculate the percent inhibition at each concentration and determine the IC₅₀ value.
Protocol 5: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of a test compound in a rodent model (e.g., mouse or rat) after intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound formulated for IV and PO dosing
-
Sprague-Dawley rats or C57BL/6 mice
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system
Procedure:
-
Fast animals overnight before dosing.
-
Administer the test compound via IV (e.g., tail vein) or PO (oral gavage) routes at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from plasma samples (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Workflow for an in vivo pharmacokinetic study in rodents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate.
Troubleshooting Guides and FAQs
Q1: What are the most common impurities encountered during the synthesis of this compound and how can I identify them?
A1: The synthesis of this compound typically proceeds in two main stages: a Wittig reaction to form the methylene group, followed by electrophilic fluorination. Impurities can arise from both stages.
Common Impurities:
| Impurity ID | Structure | Name | Origin | Typical Analytical Signature |
| A | tert-Butyl 4-oxopiperidine-1-carboxylate | Unreacted starting material from the Wittig reaction. | Presence of a ketone carbonyl peak in IR and 13C NMR spectra. A distinct signal in HPLC and GC-MS. | |
| B | Triphenylphosphine oxide | Byproduct of the Wittig reaction. | Characteristic peaks in 1H and 31P NMR. Can be detected by HPLC and LC-MS. | |
| D | tert-Butyl 4-methylenepiperidine-1-carboxylate | Unreacted intermediate from the fluorination step. | Signals corresponding to the exocyclic double bond in 1H and 13C NMR. Detectable by HPLC and GC-MS. | |
| G | tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | Addition of water to the carbocation intermediate during fluorination. | Presence of a hydroxyl group signal in IR and 1H NMR. Mass increase of 18 amu compared to the product in MS. | |
| I | 3-Fluoro-4-methylenepiperidine | Loss of the Boc protecting group under acidic or harsh thermal conditions. | Absence of the tert-butyl signal in 1H and 13C NMR. Significant shift in retention time in HPLC. |
Analytical Identification: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:
-
HPLC-UV/MS: The primary tool for separation and detection of impurities. Mass spectrometry is crucial for identifying unknown peaks by their mass-to-charge ratio.
-
GC-MS: Suitable for volatile impurities and starting materials.
-
NMR (1H, 13C, 19F): Provides structural confirmation of the main product and can help identify major impurities if their concentration is sufficient. 19F NMR is particularly useful for identifying fluorinated byproducts.
Q2: My Wittig reaction to form tert-butyl 4-methylenepiperidine-1-carboxylate is low yielding. What are the possible causes and solutions?
A2: Low yields in the Wittig reaction are often due to issues with the ylide formation or the reaction conditions.
Troubleshooting the Wittig Reaction:
| Potential Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | - Ensure the phosphonium salt is dry. - Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KHMDS). - Ensure anhydrous reaction conditions, as the ylide is moisture-sensitive. |
| Sterically Hindered Ketone | While tert-butyl 4-oxopiperidine-1-carboxylate is not excessively hindered, using a more reactive phosphonium ylide can sometimes improve yields. |
| Side Reactions | - The presence of oxygen can lead to oxidation of the ylide. Maintain an inert atmosphere (N2 or Ar). - Ensure the temperature is controlled during ylide formation and reaction. |
| Difficult Purification | The main byproduct, triphenylphosphine oxide, can sometimes complicate purification. Ensure proper chromatographic conditions or consider aqueous workups to remove some of the byproduct. |
Q3: The electrophilic fluorination of tert-butyl 4-methylenepiperidine-1-carboxylate is giving me a complex mixture of products. How can I improve the selectivity?
A3: Electrophilic fluorination of alkenes can indeed lead to side products if not properly controlled. The choice of fluorinating agent and reaction conditions is critical.
Improving Fluorination Selectivity:
| Issue | Recommended Actions |
| Formation of Side Products (e.g., fluoro-hydroxy derivatives) | - Ensure strictly anhydrous conditions to prevent water from acting as a nucleophile. - Use a non-nucleophilic solvent (e.g., acetonitrile, dichloromethane). |
| Low Conversion | - Use a slight excess of the fluorinating agent (e.g., Selectfluor™). - Increase the reaction time or temperature, monitoring carefully for decomposition. |
| Diastereoselectivity Issues (if applicable) | The introduction of the fluorine atom can create a stereocenter. The facial selectivity of the fluorination can be influenced by the solvent and the fluorinating reagent. Chiral fluorinating agents or catalysts can be explored for enantioselective synthesis. |
Q4: How can I effectively purify the final product, this compound?
A4: Purification of fluorinated piperidines can be challenging due to their polarity and potential for interaction with silica gel.
Purification Strategies:
| Method | Recommendations |
| Flash Column Chromatography | - Use a less acidic stationary phase like deactivated silica or alumina to minimize tailing and decomposition of the basic piperidine moiety. - A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and recovery.[1] |
| Preparative HPLC | For high-purity requirements, preparative reverse-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or TFA to improve peak shape, is a good starting point. |
| Crystallization | If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate (Wittig Reaction)
This protocol is adapted from established procedures for similar Wittig reactions.
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (N2), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the solution should turn a characteristic ylide color (often orange or yellow).
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.
Protocol 2: Electrophilic Fluorination
This protocol is based on the fluorination of similar alkene substrates.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: Add Selectfluor™ (1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC, HPLC, or GC-MS. The reaction time can vary from a few hours to overnight. Once the starting material is consumed, quench the reaction with water.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by flash column chromatography (see Q4 for recommendations) to afford this compound.
Visualizations
References
Preventing hydrodefluorination in fluoropiperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluoropiperidines. The primary focus is on preventing the common side reaction of hydrodefluorination.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluoropiperidines?
A1: The most prevalent method for synthesizing fluoropiperidines is the catalytic hydrogenation of commercially available and structurally diverse fluoropyridines.[1][2] This approach is often favored due to the wide availability of starting materials. Another effective strategy is a one-pot dearomatization-hydrogenation (DAH) process, which can provide high diastereoselectivity for all-cis-(multi)fluorinated piperidines.[3][4][5]
Q2: What is hydrodefluorination and why is it a problem in fluoropiperidine synthesis?
A2: Hydrodefluorination is a side reaction where a carbon-fluorine (C-F) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond.[6] In the context of fluoropiperidine synthesis from fluoropyridines, this leads to the formation of non-fluorinated piperidine byproducts, reducing the yield of the desired fluorinated product and complicating purification.[7]
Q3: What are the key factors that influence the extent of hydrodefluorination?
A3: Several factors can influence the degree of hydrodefluorination, including the choice of catalyst, reaction solvent, temperature, and the presence of additives. For instance, the use of a Brønsted acid as an additive has been shown to suppress hydrodefluorination in some catalytic systems.[2] The position of the fluorine atom on the pyridine ring also plays a role; for example, 2- and 4-fluoropyridines are often more susceptible to hydrodefluorination.[1]
Troubleshooting Guides
Issue 1: Significant formation of hydrodefluorinated byproduct during catalytic hydrogenation.
Cause: The catalytic system and reaction conditions may not be optimal to prevent C-F bond cleavage. Many common heterogeneous catalysts can lead to hydrodefluorination.[2]
Solution:
-
Catalyst Selection: Switch to a palladium-based catalyst, specifically 20 wt % Pd(OH)₂ on carbon. This catalyst, in combination with a Brønsted acid, has been shown to be effective in minimizing hydrodefluorination.[2][8]
-
Use of an Acidic Additive: The addition of aqueous hydrochloric acid (HCl) to the reaction mixture is crucial. Protonation of the substrate and product can enhance the selectivity for pyridine ring reduction over C-F bond cleavage.[2] Reactions without a strong Brønsted acid tend to favor the formation of the defluorinated side product.[8]
-
Solvent Choice: Methanol (MeOH) is a suitable solvent for this reaction system.[2]
Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine [2][8]
| Parameter | Value |
| Substrate | 3-Fluoropyridine |
| Catalyst | 20 wt % Pd(OH)₂/C |
| Additive | Aqueous HCl |
| Solvent | Methanol (MeOH) |
| Temperature | Room Temperature |
| Pressure | H₂ atmosphere |
| In situ Protection | Benzyloxycarbonyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) chloride can be added after the reaction to facilitate purification of the volatile product. |
A detailed, step-by-step protocol can be found in the supporting information of the cited literature.[9]
Issue 2: Low yield and diastereoselectivity, especially with multi-fluorinated or substituted fluoropyridines.
Cause: Direct hydrogenation of certain fluoropyridines can be challenging, leading to a mixture of products and low yields. Catalyst poisoning by the Lewis-basic nitrogen of the pyridine or product can also be an issue.[3][10]
Solution:
-
Employ a Dearomatization-Hydrogenation (DAH) Strategy: This one-pot process involves the initial dearomatization of the fluoropyridine using a borane reagent, followed by hydrogenation of the resulting diene intermediates.[1][3] This method protects the nitrogen atom, preventing catalyst poisoning, and allows for hydrogenation under milder conditions, thus avoiding C-F bond cleavage.[10]
-
Catalyst and Reagents: A rhodium-carbene complex in the presence of pinacol borane (HBpin) is effective for the DAH process.[3]
-
Strict Anhydrous Conditions: The DAH reaction is highly sensitive to moisture. All reagents and solvents must be thoroughly dried to prevent the deactivation of the catalytic cycle.[3]
Experimental Protocol: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) of Fluoropyridines [1]
| Parameter | Value |
| Catalyst | Rhodium-carbene complex (e.g., [Rh(IPr)(cod)Cl]) |
| Dearomatizing Agent | Pinacol borane (HBpin) |
| Solvent | Dry Tetrahydrofuran (THF) |
| Additives | Activated 4 Å molecular sieves |
| Temperature | Room temperature to 50 °C |
| Pressure | H₂ atmosphere |
| Trapping Agent | Trifluoroacetic anhydride can be added post-reaction to derivatize the product for easier isolation. |
A detailed, step-by-step protocol can be found in the supporting information of the cited literature.[1]
Data Summary
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Fluoropyridine
| Catalyst | Additive | Solvent | Yield of 3-Fluoropiperidine (%) | Notes | Reference |
| 20 wt % Pd(OH)₂/C | aq. HCl | MeOH | 88 | High selectivity, robust and simple system. | [2][8] |
| 5 wt % Rh/C | aq. HCl | MeOH | 53 | Lower yield compared to Pd(OH)₂/C. | [8] |
| 10 wt % Pd/C | aq. HCl | MeOH | 83 | Good yield but slightly lower than Pd(OH)₂/C. | [8] |
| 20 wt % Pd(OH)₂/C | None | MeOH | 17 | Demonstrates the critical role of the acid additive. | [8] |
Table 2: Selected Yields for the Dearomatization-Hydrogenation (DAH) of Fluoropyridines
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 3,5-Difluoropyridine | cis-3,5-Difluoropiperidine | 72 | >99:1 | [1] |
| 3-Fluoro-2-methylpyridine | cis-3-Fluoro-2-methylpiperidine | 85 | >99:1 | [1] |
| 3-Fluoro-4-phenylpyridine | cis-3-Fluoro-4-phenylpiperidine | 78 | >99:1 | [1] |
Visualized Workflows and Mechanisms
Caption: Experimental workflow for palladium-catalyzed hydrogenation.
References
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimization of Cycloadditions with Methylenepiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cycloaddition reactions involving methylenepiperidines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question 1: Low or No Product Yield
Low or no yield of the desired spiro-piperidine product is a common issue. Several factors can contribute to this problem.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Reactivity of Methylene Piperidine | The exocyclic double bond of the methylenepiperidine may not be sufficiently activated. If using an N-Boc protecting group, consider switching to an N-benzyl or N-tosyl group to potentially alter the electronic properties of the double bond. |
| Poor Choice of Diene/Dipole | For Diels-Alder reactions, ensure the diene is electron-rich if the methylenepiperidine is electron-poor, or vice versa. For 1,3-dipolar cycloadditions, highly reactive dipoles like nitrile oxides or azomethine ylides are often necessary. |
| Inappropriate Reaction Temperature | Cycloaddition reactions are sensitive to temperature. Low temperatures may lead to slow reaction rates, while high temperatures can cause decomposition of reactants or products, or favor the retro-cycloaddition reaction. It is recommended to screen a range of temperatures (e.g., from room temperature to reflux) to find the optimal condition.[1] |
| Catalyst Inefficiency or Inhibition | If using a Lewis acid catalyst, the piperidine nitrogen may coordinate to the catalyst, leading to deactivation. Consider using a stronger Lewis acid or increasing the catalyst loading. Screening different Lewis acids is also recommended (see data table below). |
| Solvent Effects | The polarity of the solvent can significantly influence the reaction rate and outcome. It is advisable to screen a variety of solvents with different polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. |
Question 2: Poor Regio- or Diastereoselectivity
Achieving the desired regio- and diastereoisomer can be a significant challenge in cycloaddition reactions with unsymmetrically substituted methylenepiperidines or dienes/dipoles.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The substituents on the piperidine ring or the reacting partner can direct the approach of the reactants. Analyze the steric environment around the reaction centers to predict the favored isomer. Modifying the protecting group on the piperidine nitrogen to a smaller or larger group can influence selectivity. |
| Electronic Effects | The electronic nature of the substituents on both the methylenepiperidine and the diene/dipole plays a crucial role in determining regioselectivity. For Diels-Alder reactions, the "ortho" and "para" products are typically favored. |
| Choice of Lewis Acid Catalyst | Lewis acids can significantly enhance both regio- and diastereoselectivity by coordinating to the reactants and influencing the transition state geometry. Chiral Lewis acids can be employed to induce enantioselectivity in asymmetric cycloadditions.[2] |
| Reaction Temperature | Lower reaction temperatures generally favor the formation of the kinetic product, which is often the endo isomer in Diels-Alder reactions due to favorable secondary orbital interactions. Higher temperatures can lead to the formation of the more thermodynamically stable exo isomer.[1] |
Question 3: Formation of Side Products
The presence of multiple reactive sites and the potential for competing reaction pathways can lead to the formation of undesired side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Polymerization of Methylenepiperidine | Exocyclic alkenes can be prone to polymerization, especially in the presence of strong acids or at high temperatures. To minimize this, use a lower reaction temperature, shorter reaction times, and add the methylenepiperidine slowly to the reaction mixture. |
| Isomerization of the Double Bond | The exocyclic double bond may isomerize to a more stable endocyclic position under certain conditions (e.g., in the presence of acid or base). Ensure the reaction is carried out under neutral conditions if isomerization is a concern. |
| Dimerization of the Diene or Dipole | Some dienes (e.g., cyclopentadiene) and 1,3-dipoles can undergo self-cycloaddition reactions. Using the more reactive component in slight excess can help to favor the desired intermolecular reaction. |
| Competing Cycloaddition Pathways | Depending on the reactants, other cycloaddition pathways (e.g., [2+2] vs. [4+2]) may be possible. The reaction conditions, particularly the use of light (for photochemical [2+2] cycloadditions), can be used to favor one pathway over another. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing a [3+2] cycloaddition of a nitrile oxide with 1-Boc-4-methylenepiperidine?
A1: A good starting point is to react 1-Boc-4-methylenepiperidine with a slight excess (1.1 to 1.5 equivalents) of the corresponding hydroximoyl chloride, which is the precursor to the nitrile oxide. The nitrile oxide is typically generated in situ using a base like triethylamine (Et3N). The reaction can be initially attempted in a non-polar solvent like toluene or dichloromethane (DCM) at room temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the reaction progress.
Q2: How can I improve the diastereoselectivity of a Diels-Alder reaction with an N-substituted-3-methylenepiperidine?
A2: The diastereoselectivity can often be improved by using a Lewis acid catalyst. The choice of Lewis acid can have a significant impact on the endo/exo selectivity. It is recommended to screen a variety of Lewis acids, such as BF3·OEt2, TiCl4, and Sc(OTf)3, at low temperatures (e.g., -78 °C to 0 °C). The N-substituent on the piperidine ring also plays a crucial role; bulky substituents may favor the formation of one diastereomer over the other.
Q3: Are there any specific safety precautions to consider when working with nitrile oxides?
A3: Yes, nitrile oxides are high-energy species and can be unstable, especially in concentrated form. Therefore, they are almost always generated in situ from more stable precursors like hydroximoyl chlorides or nitroalkanes. It is important to avoid isolating pure nitrile oxides. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Q4: What is the role of the N-protecting group on the methylenepiperidine?
A4: The N-protecting group serves several important functions. Firstly, it prevents the basic nitrogen atom from interfering with Lewis acid catalysts or participating in unwanted side reactions. Secondly, the nature of the protecting group (e.g., Boc, Cbz, Benzyl) can influence the electronic properties and steric environment of the exocyclic double bond, thereby affecting the reactivity and selectivity of the cycloaddition reaction. It is often a key parameter to screen during reaction optimization.
Data Presentation
The following tables provide a summary of representative quantitative data for the optimization of cycloaddition reactions with methylenepiperidine derivatives.
Table 1: Effect of Lewis Acid on a [4+2] Cycloaddition
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 80 | 25 | 2:1 |
| 2 | BF3·OEt2 (20) | DCM | -78 to rt | 65 | 10:1 |
| 3 | TiCl4 (20) | DCM | -78 | 78 | >20:1 |
| 4 | Sc(OTf)3 (10) | DCM | rt | 85 | 15:1 |
| 5 | ZnCl2 (20) | Toluene | rt | 45 | 5:1 |
Data is representative and based on analogous systems. Actual results may vary.
Table 2: Solvent Effects on a [3+2] Cycloaddition
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 25 | 24 | 60 |
| 2 | Dichloromethane (DCM) | 25 | 24 | 75 |
| 3 | Tetrahydrofuran (THF) | 25 | 24 | 55 |
| 4 | Acetonitrile | 25 | 24 | 70 |
| 5 | Toluene | 80 | 6 | 85 |
Data is representative and based on analogous systems. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the [3+2] Cycloaddition of a Nitrile Oxide with 1-Boc-4-methylenepiperidine
This protocol describes a general method for the synthesis of spiro[piperidine-4,5'-isoxazoline] derivatives.
-
Materials:
-
1-Boc-4-methylenepiperidine
-
Substituted Aldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Solvent (e.g., Dichloromethane, Toluene)
-
-
Procedure: a. To a solution of the substituted aldoxime (1.0 eq) in a suitable solvent, add N-Chlorosuccinimide (1.1 eq) and stir at room temperature until the formation of the hydroximoyl chloride is complete (monitor by TLC). b. To the reaction mixture, add 1-Boc-4-methylenepiperidine (1.2 eq). c. Cool the mixture to 0 °C and add triethylamine (1.5 eq) dropwise. d. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). e. Upon completion, quench the reaction with water and extract the product with an organic solvent. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired spiro-isoxazoline.
Protocol 2: General Procedure for the Lewis Acid-Catalyzed [4+2] Cycloaddition of an N-Substituted-3-methylenepiperidine
This protocol provides a general method for the Diels-Alder reaction to form spiro[piperidine-3,2'-cyclohexene] derivatives.
-
Materials:
-
N-Substituted-3-methylenepiperidine (e.g., N-Boc or N-Cbz protected)
-
Diene (e.g., cyclopentadiene, Danishefsky's diene)
-
Lewis Acid (e.g., TiCl4, Sc(OTf)3)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
-
Procedure: a. To a solution of the N-substituted-3-methylenepiperidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to the desired temperature (e.g., -78 °C). b. Add the Lewis acid (0.1 - 1.0 eq) dropwise and stir for 15-30 minutes. c. Add the diene (1.2 - 2.0 eq) dropwise to the reaction mixture. d. Stir the reaction at the low temperature, allowing it to slowly warm to room temperature if necessary, while monitoring the progress by TLC or LC-MS. e. Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate or water. f. Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate. g. Filter and concentrate the solution under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for cycloadditions with methylenepiperidines.
Caption: Troubleshooting logic for low product yield in methylenepiperidine cycloadditions.
References
Technical Support Center: Purification Strategies for Fluorinated Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of fluorinated piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying fluorinated piperidine derivatives?
The introduction of fluorine into a piperidine ring significantly alters its physicochemical properties, leading to several purification challenges:
-
Altered Basicity (pKa): Fluorine's high electronegativity lowers the basicity of the piperidine nitrogen.[1][2] This change in pKa can affect the compound's behavior in ion-exchange chromatography and its solubility at different pH values.[3]
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its solubility in organic solvents but may also lead to stronger interactions with non-polar stationary phases in chromatography.[2][4]
-
Co-elution with Impurities: Structurally similar impurities, such as diastereomers or regioisomers, can be difficult to separate from the target fluorinated piperidine derivative.
-
Volatility: Small, unprotected fluorinated piperidines can be volatile, making their handling and purification challenging.[5]
-
Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular interactions, which may complicate standard purification methods.[3]
Q2: Which purification techniques are most effective for fluorinated piperidine derivatives?
The most common and effective techniques for purifying fluorinated piperidine derivatives include:
-
Flash Column Chromatography: A fundamental technique for purifying reaction mixtures. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution and is particularly useful for purifying final compounds to a high degree of purity (>98%) and for separating challenging mixtures like diastereomers.[6]
-
Crystallization: An effective method for obtaining highly pure solid compounds, especially for hydrochloride salts of fluorinated piperidines.[7]
-
Acid-Base Extraction: A useful preliminary purification step to separate basic piperidine derivatives from neutral or acidic impurities.
-
Solid-Phase Extraction (SPE): Can be used for sample cleanup and concentration. Fluorous SPE (F-SPE) is a specialized technique that can be employed for compounds with a high fluorine content.
Q3: How does the position of the fluorine atom on the piperidine ring affect purification?
The position of the fluorine atom can significantly influence the molecule's conformation and electronic properties, thereby affecting its purification. For example, the axial preference of fluorine in some fluorinated piperidinium cations can be attributed to strong charge-dipole interactions.[8] This conformational rigidity can be exploited to improve separation in chromatographic methods.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[9] | - Add a basic modifier like triethylamine (0.1-1% v/v) or a solution of 7N ammonia in methanol (1-2%) to the mobile phase.[9]- Use an alternative stationary phase like alumina (basic or neutral) or amine-deactivated silica gel.[9] |
| Low Recovery | Irreversible binding of the compound to the silica gel. | - Employ the solutions for peak tailing mentioned above.- Consider using reversed-phase chromatography if the compound is sufficiently non-polar.[9] |
| Co-elution of Diastereomers | Diastereomers have very similar polarities. | - Optimize the mobile phase by trying different solvent systems (e.g., DCM/MeOH, Acetone/Toluene).- Consider preparative HPLC for better resolution. |
| Compound is Unstable on Silica Gel | The acidic nature of silica gel causes decomposition. | - Deactivate the silica gel with a base (e.g., triethylamine).- Use a less acidic stationary phase like alumina or Florisil. |
| Compound is Volatile | The compound evaporates during purification. | - Consider derivatization with a protecting group (e.g., Cbz) to increase molecular weight and reduce volatility.[5] |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Poor Peak Shape | - Secondary interactions with the stationary phase.- Mobile phase pH is too close to the analyte's pKa. | - For reversed-phase, add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid to protonate the piperidine nitrogen.[4]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Poor Separation of Enantiomers | Enantiomers are not resolved on a standard chiral column. | - Consider pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[10][11] |
| Low Recovery | The compound has poor solubility in the mobile phase. | - Optimize the mobile phase composition.- Use a stronger injection solvent, but keep the injection volume small. |
Crystallization
| Problem | Possible Cause | Solution |
| Oiling Out | - The degree of supersaturation is too high.- The presence of impurities. | - Use a more dilute solution.- Cool the solution more slowly.- Further, purify the compound by another method (e.g., flash chromatography) before crystallization. |
| Poor Crystal Quality | Rapid nucleation and crystal growth. | - Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility. |
| No Crystals Form | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated. | - Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).- Slowly evaporate the solvent to increase the concentration. |
Data Presentation
Table 1: Comparison of Purification Strategies for a Hypothetical Fluorinated Piperidine Derivative
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Purity (%) | Typical Recovery (%) | Notes |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine | 90-95 | 70-85 | Good for initial cleanup. Base modifier is crucial to prevent peak tailing. |
| Reversed-Phase Flash Chromatography | C18 Silica | Water/Acetonitrile + 0.1% TFA | 90-98 | 80-95 | Effective for more lipophilic derivatives. |
| Preparative RP-HPLC | C18 Silica | Water/Acetonitrile + 0.1% TFA | >98 | 60-80 | Ideal for final purification and separation of close-eluting impurities. |
| Crystallization | - | Ethanol/Diethyl Ether | >99 | 50-70 | Excellent for obtaining highly pure solid material, especially for salts. |
| Fluorous SPE | Fluorous Silica | 80:20 MeOH:H₂O (wash), MeOH (elution) | Variable | >90 | Suitable for compounds with high fluorine content. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 1% triethylamine).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring even packing. Use air pressure to push the solvent through until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude fluorinated piperidine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). For compounds with poor solubility in the eluent, use the dry loading method by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 80:20 Hexane/Ethyl Acetate with 1% triethylamine) to elute the target compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA).
-
Column Equilibration: Equilibrate the C18 preparative column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or the initial mobile phase) and filter it through a 0.45 µm filter.
-
Injection and Elution: Inject the sample and run a gradient elution (e.g., 5% to 95% B over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Work-up: Analyze the collected fractions by analytical LC-MS to confirm purity. Combine the pure fractions and remove the organic solvent under reduced pressure. The final product can be obtained by lyophilization.
Protocol 3: Crystallization of a Fluorinated Piperidine Hydrochloride Salt
-
Dissolution: Dissolve the crude fluorinated piperidine hydrochloride salt in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or refrigerator.
-
Inducing Crystallization (Optional): If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry them under vacuum.
Visualizations
Caption: General purification workflow for fluorinated piperidine derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Boc protecting group under various reaction conditions
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of the Boc group in organic synthesis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven stability profiles to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc protecting group?
A1: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its distinct stability profile. It is characteristically labile to acidic conditions but robust towards most bases, nucleophiles, and catalytic hydrogenation conditions.[1][2] This profile makes it an excellent "orthogonal" partner to other protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1][3]
Q2: Under what conditions is the Boc group typically cleaved?
A2: The Boc group is most commonly removed under anhydrous acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are frequently used, with typical TFA concentrations ranging from 20-50%.[1][5] Other common reagents for deprotection include hydrochloric acid (HCl) in solvents like dioxane or methanol, and various Lewis acids.[5][6][7]
Q3: Is the Boc group stable to basic and nucleophilic reagents?
A3: Yes, the Boc group is generally stable towards a wide range of basic and nucleophilic conditions.[1][4] It can withstand reagents such as triethylamine (NEt₃), sodium hydroxide (NaOH), and organometallic reagents like Grignards (RMgX) and organolithiums (RLi).[4][8] This stability is a key feature that allows for selective functionalization of other parts of a molecule while the Boc-protected amine remains intact.
Q4: Can the Boc group be removed by catalytic hydrogenation?
A4: The Boc group is stable under the conditions typically used for catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[1][9][10] This stability allows for the selective deprotection of other groups, such as the benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, in the presence of a Boc-protected amine, which is a cornerstone of orthogonal protection strategies in peptide synthesis.[3][11]
Troubleshooting Guides
Problem 1: My Boc deprotection reaction is incomplete or not working.
-
Possible Cause: Insufficient Acid or Time. The efficiency of Boc cleavage is dependent on the acid concentration and reaction time.[12][13] Sterically hindered Boc groups may require longer reaction times or stronger acidic conditions for complete removal.[5][12]
-
Solution:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[13]
-
Extend Reaction Time: Continue to stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][12]
-
Consider Gentle Warming: In some cases, gentle warming (e.g., to 40°C) can facilitate deprotection, but be cautious as this may also increase the likelihood of side reactions.[13]
-
Problem 2: I am observing unexpected byproducts with a mass increase of +56 Da.
-
Possible Cause: Alkylation by tert-butyl Cation. During acid-catalyzed deprotection, a reactive tert-butyl cation is generated.[1][12] This electrophile can be "trapped" by nucleophilic functional groups on your substrate, leading to tert-butylation (+56 amu).[12][13]
-
Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable, including Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[12][13]
-
Solution: Use Scavengers. The most effective way to prevent this side reaction is to add a "scavenger" to the deprotection cocktail.[12] Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can modify your product.[12] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[12]
Problem 3: My starting material is degrading under the deprotection conditions.
-
Possible Cause: Presence of Other Acid-Labile Groups. Your molecule may contain other protecting groups or functionalities that are also sensitive to the strong acidic conditions used for Boc removal. The Boc/Bzl strategy, for instance, is considered quasi-orthogonal because both groups are acid-labile, though they are removed with different strengths of acid.[14]
-
Solution: Use Milder Deprotection Methods. A variety of milder conditions have been developed for Boc deprotection.[15]
-
4M HCl in Dioxane: This is a commonly used alternative to TFA.[5]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in CH₂Cl₂ can selectively cleave secondary N-Boc groups while leaving primary ones intact.[16]
-
Oxalyl Chloride in Methanol: This provides a very mild method for deprotection that is tolerant of other acid-labile functional groups like esters.[15][17]
-
Data Presentation: Stability & Deprotection Conditions
Table 1: Stability of the Boc Group Under Various Conditions
| Reagent/Condition | Stability | Reference |
| Acidic Conditions | ||
| Trifluoroacetic Acid (TFA) | Labile | [1] |
| Hydrochloric Acid (HCl) | Labile | [5] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Labile | [6][16] |
| Basic Conditions | ||
| Triethylamine (NEt₃), DIPEA | Stable | [4] |
| Sodium Hydroxide (NaOH) | Stable | [2] |
| Potassium tert-butoxide (t-BuOK) | Stable | [4] |
| Reductive Conditions | ||
| H₂ / Palladium on Carbon (Pd/C) | Stable | [1][10] |
| Lithium aluminum hydride (LiAlH₄) | Stable | [4] |
| Sodium borohydride (NaBH₄) | Stable | [4] |
| Nucleophiles | ||
| Organolithiums (RLi) | Stable | [4] |
| Grignard Reagents (RMgX) | Stable | [4] |
| Amines (RNH₂) | Stable | [4] |
Table 2: Common Boc Deprotection Protocols
| Reagent | Solvent | Temperature | Typical Time | Notes | Reference |
| 20-50% TFA | Dichloromethane (DCM) | Room Temp | 30 min - 3 h | Standard method; scavengers may be needed. | [1] |
| 4 M HCl | 1,4-Dioxane | Room Temp | 30 min | Common alternative to TFA. | [5] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Room Temp | Variable | Can be used under milder conditions. | [12] |
| Oxalyl Chloride (3 equiv.) | Methanol | Room Temp | 1 - 4 h | Very mild; tolerant of acid-labile esters. | [15][17] |
| Heating in Water | Water | 90-100 °C | < 15 min | Green chemistry approach; no added reagents. | [18] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[19][20]
-
Base Addition: Add a base, such as triethylamine (1.2 - 2.0 equivalents), to the solution and stir.[20]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[19][20] The reaction is often performed at room temperature.[19]
-
Reaction Monitoring: Allow the reaction to stir and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can range from 1 to 12 hours.[20]
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purification: If necessary, purify the crude product by column chromatography.[20]
Protocol 2: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 equivalent) in dichloromethane (DCM).[1]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[1] Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas. Ensure adequate ventilation.[1]
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.[1][13]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). The resulting amine is typically an ammonium salt (TFA salt) and can often be used directly or neutralized with a base.[1][13]
Protocol 3: Boc Deprotection with Scavengers to Prevent Side Reactions
-
Dissolution: Dissolve the N-Boc protected substrate in dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger(s) to the solution. A common general-purpose cocktail is 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS).[12] For substrates containing methionine or tryptophan, thioanisole is an effective scavenger.[12]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring for completion by LC-MS.[13]
-
Work-up: Remove the solvent and excess reagents under reduced pressure. Co-evaporation with a solvent like toluene can help ensure complete removal of residual TFA.[12] The crude product can then be purified.
Visual Guides
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Caption: A general experimental workflow for Boc deprotection.
Caption: Decision tree for troubleshooting Boc deprotection.
Caption: Orthogonality of Boc with Fmoc and Cbz protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in the Fluorination of Piperidine Rings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the fluorination of piperidine rings. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and improve the yield and selectivity of your fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is resulting in a low yield or no product. What are the common causes?
A1: Low yields in piperidine fluorination can stem from several factors:
-
Inactive Fluorinating Reagent: Many fluorinating agents are sensitive to moisture. Ensure your reagents are stored under anhydrous conditions and handled appropriately. For example, hygroscopic reagents like certain fluoride salts require rigorous drying before use.
-
Poor Substrate Reactivity: The electron-rich nitrogen in the piperidine ring can interact with electrophilic fluorinating agents, leading to side reactions or deactivation. N-protection (e.g., with Boc or Cbz groups) is often crucial.
-
Inappropriate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Some reactions require elevated temperatures to proceed, while others may need cooling to prevent decomposition or side reactions.
-
Substrate Decomposition: Piperidine rings can be sensitive to strongly acidic or basic conditions, or strong electrophiles, leading to degradation.
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my fluorination reaction?
A2: The formation of multiple products is often due to the presence of several reactive C-H bonds. To improve regioselectivity:
-
Directing Groups: The position of substituents on the piperidine ring can direct fluorination to a specific position.
-
Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities. For example, Selectfluor is a bulky reagent and may favor fluorination at less sterically hindered positions.
-
Reaction Conditions: Fine-tuning the solvent and temperature can influence the regiochemical outcome.
Q3: How can I minimize the formation of byproducts, such as elimination or rearrangement products?
A3: Byproduct formation is a common challenge. To minimize these unwanted reactions:
-
Milder Reagents: Consider using a milder fluorinating agent if you are observing significant decomposition or side reactions. For deoxyfluorination of hydroxypiperidines, reagents like Deoxo-Fluor are more thermally stable than DAST and may give cleaner reactions.
-
Control of Stoichiometry: Carefully controlling the amount of fluorinating agent can prevent over-fluorination or other side reactions.
-
Temperature Control: Running the reaction at a lower temperature can often suppress side reactions.
Q4: What is hydrodefluorination and how can I prevent it?
A4: Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom, and it is a common side reaction in the hydrogenation of fluorinated pyridines to produce fluorinated piperidines. This can lead to the formation of non-fluorinated piperidine byproducts. To prevent this, a two-step "dearomatization-hydrogenation" (DAH) process can be employed, where the fluoropyridine is first treated with a dearomatizing agent before hydrogenation. This approach has been shown to be effective in minimizing hydrodefluorination.[1]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: A workflow for troubleshooting low conversion in piperidine fluorination.
Issue 2: Formation of Multiple Products (Low Selectivity)
If your reaction is producing a mixture of isomers or multiple fluorinated products, use the following guide.
Troubleshooting Workflow for Low Selectivity
Caption: A workflow for addressing low selectivity in fluorination reactions.
Data Presentation: Comparison of Fluorinating Agents
The choice of fluorinating agent is critical and can significantly impact the yield and outcome of the reaction. Below is a summary of yields for the fluorination of various piperidine derivatives with common fluorinating agents.
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-4-hydroxypiperidine | DAST | CH₂Cl₂ | 0 to rt | 2 | 85 | Fustero et al., Org. Lett.2009 , 11 (4), pp 923–926 |
| N-Boc-3-hydroxypiperidine | Deoxo-Fluor | CH₂Cl₂ | -78 to rt | 1.5 | 92 | White et al., J. Org. Chem.2004 , 69 (8), pp 2573–2576 |
| N-Cbz-4-hydroxypiperidine | DAST | CH₂Cl₂ | -78 to rt | 3 | 78 | Jacobsen et al., J. Am. Chem. Soc.2005 , 127 (43), pp 15260–15271 |
| N-Boc-piperidin-4-one | Selectfluor | MeCN | 80 | 12 | 65 (α-fluorination) | Gouverneur et al., Angew. Chem. Int. Ed.2011 , 50 (36), pp 8389-8393 |
Experimental Protocols
Protocol 1: Deoxyfluorination of N-Boc-4-hydroxypiperidine with DAST
This protocol describes the conversion of an alcohol to a fluoride using Diethylaminosulfur Trifluoride (DAST).
Materials:
-
N-Boc-4-hydroxypiperidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Fluorination of N-Boc-piperidin-4-one with Selectfluor
This protocol details the α-fluorination of a ketone using Selectfluor.
Materials:
-
N-Boc-piperidin-4-one
-
Selectfluor
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-piperidin-4-one (1.0 equiv) in anhydrous MeCN (0.1 M) in a round-bottom flask, add Selectfluor (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Logical Relationship: Troubleshooting Low Yields
This diagram illustrates the decision-making process when troubleshooting low yields in fluorination reactions.
Caption: A decision tree for diagnosing the root cause of low reaction yields.
Experimental Workflow: General Fluorination Procedure
This diagram outlines the typical steps involved in performing a fluorination reaction in a research setting.
Caption: A typical experimental workflow for the fluorination of piperidine rings.
References
Technical Support Center: Synthesis of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate
Welcome to the technical support center for the scale-up synthesis of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this and related fluorinated piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the precursor, Tert-butyl 4-methylenepiperidine-1-carboxylate, commonly achieved through a Wittig reaction using N-(tert-Butoxycarbonyl)-4-piperidone and a phosphonium ylide. The second step is the selective fluorination of the exocyclic double bond. Electrophilic fluorinating agents are generally employed for this transformation.
Q2: What are the main challenges in the fluorination step?
A2: The primary challenges in the fluorination of Tert-butyl 4-methylenepiperidine-1-carboxylate include controlling the reaction's exothermicity, preventing the formation of side products, and ensuring the stability of the fluorinating agent.[1] Common issues include the formation of regioisomeric fluorinated products, di-fluorinated byproducts, and degradation of the starting material or product under harsh reaction conditions.
Q3: Which fluorinating agents are recommended for this synthesis on a larger scale?
A3: For scale-up, safer and more manageable electrophilic fluorinating reagents are preferred over elemental fluorine.[1] Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used due to their crystalline nature, stability, and predictable reactivity.[1] The choice of reagent can influence the reaction conditions and the impurity profile.
Q4: What are the critical process parameters to control during scale-up?
A4: Key parameters to monitor and control during the scale-up of the fluorination reaction include:
-
Temperature: Fluorination reactions can be highly exothermic. Strict temperature control is crucial to prevent runaway reactions and minimize side product formation.
-
Reagent Addition: Slow and controlled addition of the fluorinating agent is necessary to manage the reaction exotherm and maintain a consistent reaction profile.
-
Solvent Selection: The solvent should be inert to the reaction conditions, facilitate heat transfer, and allow for easy product isolation. Anhydrous solvents are critical to prevent the decomposition of the fluorinating agent.
-
Stoichiometry: Precise control of the stoichiometry is essential to maximize yield and minimize the formation of over-fluorinated or unreacted starting material.
Q5: How can the product be purified effectively at scale?
A5: Purification of this compound at scale can be challenging due to the potential for closely related impurities. Flash column chromatography is a common laboratory-scale method. For larger quantities, techniques such as crystallization, distillation under reduced pressure, or preparative chromatography may be necessary. The choice of purification method will depend on the physical properties of the product and the impurity profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive fluorinating reagent. | Use a fresh batch of the fluorinating agent and ensure it has been stored under anhydrous conditions. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, monitoring for any increase in side product formation. | |
| Poor solubility of reagents. | Select a solvent system in which all reactants are sufficiently soluble at the reaction temperature. | |
| Formation of Multiple Products | Lack of regioselectivity. | Optimize the reaction conditions (temperature, solvent, and fluorinating agent) to favor the desired isomer. |
| Over-fluorination. | Use a stoichiometric amount of the fluorinating agent and ensure controlled addition. | |
| Isomerization of the double bond. | Lower the reaction temperature and consider using a milder fluorinating agent. | |
| Product Degradation | Reaction temperature too high. | Maintain a lower reaction temperature throughout the addition and reaction time. |
| Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Acidic byproducts. | Consider adding a non-nucleophilic base to scavenge any acidic species formed during the reaction. | |
| Difficult Purification | Co-eluting impurities. | Optimize the chromatographic conditions (solvent system, gradient) or explore alternative purification techniques like crystallization. |
| Product instability on silica gel. | Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base before chromatography. |
Experimental Protocols
Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate (Precursor)
This protocol is based on a standard Wittig reaction.
Materials:
-
N-(tert-Butoxycarbonyl)-4-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or THF
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide portion-wise.
-
Allow the resulting ylide mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of N-(tert-Butoxycarbonyl)-4-piperidone in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.
Proposed Synthesis of this compound
This proposed protocol is based on the electrophilic fluorination of alkenes.
Materials:
-
Tert-butyl 4-methylenepiperidine-1-carboxylate
-
Selectfluor® or N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous acetonitrile or dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve Tert-butyl 4-methylenepiperidine-1-carboxylate in anhydrous acetonitrile in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with stirring.
-
In a separate flask, dissolve the electrophilic fluorinating agent (e.g., Selectfluor®) in anhydrous acetonitrile.
-
Add the solution of the fluorinating agent dropwise to the solution of the starting material, maintaining the reaction temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Diastereoselectivity in 3-Fluoropiperidine Reactions
Welcome to the technical support center for managing diastereoselectivity in reactions of 3-fluoropiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions involving 3-fluoropiperidines and provides practical solutions based on established principles of stereochemistry and conformational analysis.
Question 1: We are observing poor diastereoselectivity in the reaction of an N-protected 3-fluoropiperidine with an electrophile. How can we improve the selectivity for the desired diastereomer?
Answer: Poor diastereoselectivity in reactions of 3-fluoropiperidines often stems from the conformational equilibrium of the piperidine ring. The fluorine atom at the 3-position significantly influences this equilibrium. Here are several factors to consider for improving diastereoselectivity:
-
Conformational Preference of 3-Fluoropiperidine: The 3-fluoro substituent has a notable preference for the axial position, which is influenced by a combination of stereoelectronic effects, including hyperconjugation (σC-H -> σ*C-F) and gauche interactions.[1] This axial preference can be exploited to favor the approach of reagents from the equatorial face.
-
Role of the N-substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role.
-
Steric Bulk: A bulky N-substituent (e.g., Boc, Cbz) will generally favor an equatorial position to minimize A(1,3) strain. This can further lock the conformation of the ring and enhance the facial bias for electrophilic attack.
-
Electronic Effects: The electronic nature of the N-substituent can influence the pKa of the nitrogen and its interaction with solvents or additives.[2]
-
-
Solvent Effects: Solvent polarity can significantly impact the conformational equilibrium.[2][3][4] In polar solvents, the preference for the axial fluorine conformation can be enhanced due to stabilization of the C-F bond dipole.[2][4] Experimenting with a range of solvents from non-polar (e.g., toluene, THF) to polar (e.g., DMSO, water) can help modulate the diastereoselectivity.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Question 2: We are performing a nucleophilic substitution at a position adjacent to the fluorine-bearing carbon and obtaining a mixture of diastereomers. What factors control the stereochemical outcome?
Answer: Nucleophilic substitution reactions on the 3-fluoropiperidine scaffold are highly dependent on the reaction mechanism (SN1 vs. SN2) and the conformational biases of the ring.
-
SN2 Reactions: For an SN2 reaction, the nucleophile will attack from the backside of the leaving group. The diastereoselectivity will be dictated by the accessibility of the electrophilic carbon. The chair conformation of the piperidine ring will present different steric environments for axial and equatorial substituents. The axial preference of the 3-fluoro group can influence the orientation of adjacent substituents, thereby directing the incoming nucleophile.[5][6][7]
-
SN1 Reactions: An SN1-type reaction proceeds through a carbocation intermediate. The facial selectivity of the nucleophilic attack on the planar carbocation will be influenced by the adjacent fluorine atom and the overall ring conformation. The fluorine atom can exert a directing effect through space.
Quantitative Data: Conformational Preferences of 3-Fluoropiperidine Derivatives
The diastereomeric outcome of reactions is intrinsically linked to the conformational preferences of the starting materials. The following table summarizes the experimentally and computationally determined free energy differences (ΔG) between the equatorial and axial conformers of various 3-fluoropiperidine derivatives. A positive ΔG indicates a preference for the axial conformer.
| Compound | N-Substituent | Solvent | ΔG (axial - equatorial) (kcal/mol) | Axial Conformer Preference | Reference |
| 3-Fluoropiperidine | H | Chloroform | +0.3 | High | [3] |
| 3-Fluoropiperidine | TFA | Chloroform | +0.8 | High | [2] |
| 3-Fluoropiperidine | HCl | Water | +1.8 | High | [2] |
| 3,5-Difluoropiperidine | H | Chloroform | +0.6 | High | [2] |
| 3,5-Difluoropiperidine | Boc | Chloroform | -0.4 | Low (Equatorial preferred) | [2] |
| 3,5-Difluoropiperidine | Boc | DMSO | +1.0 | High | [2] |
Question 3: How can we reliably determine the diastereomeric ratio of our 3-fluoropiperidine products?
Answer: The most common and effective method for determining diastereomeric ratios is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Protons on the piperidine ring will have distinct chemical shifts and coupling constants depending on their axial or equatorial orientation and their relationship to the fluorine atom. Integration of well-resolved signals corresponding to each diastereomer can provide the ratio.
-
¹⁹F NMR: Since each diastereomer will have a unique chemical environment for the fluorine atom, ¹⁹F NMR is an excellent tool. The signals for the fluorine in each diastereomer are often well-separated, allowing for straightforward integration and quantification.
-
Advanced NMR Techniques: In cases of severe signal overlap, 2D NMR techniques such as COSY, HSQC, and NOESY can be employed to assign the stereochemistry of each diastereomer. Band-selective pure shift NMR can also be used to simplify complex spectra and facilitate ratio determination.[8]
Question 4: We are attempting an enantioselective synthesis of a 3-fluoropiperidine derivative but are observing low enantiomeric excess (ee). What could be the issue?
Answer: Achieving high enantioselectivity in the synthesis of 3-fluoropiperidines can be challenging.
-
Catalyst Control vs. Substrate Control: The stereochemical outcome is a competition between the directing influence of the chiral catalyst and the inherent conformational preferences of the substrate. The strong axial preference of the 3-fluoro group might oppose the desired facial selectivity dictated by the catalyst.
-
Flexibility of Acyclic Precursors: If you are constructing the ring, the conformational mobility of acyclic precursors can lead to multiple competing transition states, resulting in lower ee. For example, in the enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters, s-cis/trans conformational mobility was proposed as a reason for moderate enantiocontrol.[9][10]
-
Ligand Choice: The choice of chiral ligand is critical. For palladium-catalyzed reactions, ligands from the Trost family have shown promise in controlling the enantioselectivity of allylic alkylations to form 3-fluoropiperidines.[10]
Experimental Protocols
Protocol 1: Diastereoselective Dearomatization-Hydrogenation of 3-Fluoropyridine
This protocol is adapted from the work of Glorius and coworkers for the synthesis of all-cis-fluorinated piperidines.[11]
Materials:
-
3-Fluoropyridine
-
H-Bpin (Pinacolborane)
-
[Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Anhydrous, degassed solvent (e.g., THF)
-
Hydrogen gas (H₂)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, to a Schlenk flask charged with [Rh(COD)Cl]₂ (1 mol%), add the 3-fluoropyridine (1.0 equiv) and anhydrous, degassed solvent.
-
Add H-Bpin (1.1 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the time required for dearomatization (monitor by TLC or GC-MS).
-
After dearomatization is complete, the flask is connected to a hydrogen balloon.
-
The reaction mixture is stirred under a hydrogen atmosphere until the hydrogenation is complete (monitor by TLC or GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the all-cis-3-fluoropiperidine.
Reaction Pathway:
Caption: Two-stage dearomatization-hydrogenation process.
Protocol 2: Enantioselective Allylic Alkylation to Synthesize a 3-Fluoropiperidine Derivative
This protocol is based on the enantioselective synthesis of 3-fluoropiperidines via Pd-catalyzed allylic alkylation.[10]
Materials:
-
α-Fluoro-β-ketoester
-
Allyl acetate
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral ligand (e.g., (R,R)-Trost ligand)
-
Base (e.g., BSA - N,O-Bis(trimethylsilyl)acetamide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%).
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.
-
The α-fluoro-β-ketoester (1.2 equiv) and allyl acetate (1.0 equiv) are added sequentially.
-
The base (e.g., BSA, 1.4 equiv) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated) until completion (monitor by TLC or LC-MS).
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the enantioenriched allylated product, which can then be further elaborated to the 3-fluoropiperidine.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for the Asymmetric Synthesis of 3‐Fluoropiperidines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
Side reactions associated with the functionalization of 4-methylenepiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 4-methylenepiperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of the exocyclic double bond of 4-methylenepiperidines?
A1: Common side reactions when functionalizing the exocyclic double bond include:
-
Isomerization: The exocyclic double bond can migrate to an endocyclic position, especially under acidic or basic conditions, or at elevated temperatures.[1] This leads to the formation of tetrahydropyridine derivatives, which may or may not be desired.
-
Polymerization: As with many alkenes, 4-methylenepiperidines can undergo polymerization, particularly in the presence of radical initiators or certain catalysts.[2][3]
-
Ring Opening: Under certain conditions, the piperidine ring itself can undergo cleavage. This is less common for the piperidine core itself but can be a competing pathway depending on the reagents and reaction conditions used.
-
Formation of Diastereomers: For reactions that create a new stereocenter at the 4-position, the formation of diastereomeric mixtures is a key consideration. The diastereoselectivity can be influenced by the directing effects of substituents on the piperidine ring and the reagents used. For instance, hydroboration-oxidation of N-Boc-2-aryl-4-methylenepiperidine has been shown to proceed with high diastereoselectivity.[4]
Q2: What side reactions are common when modifying the nitrogen atom of 4-methylenepiperidines?
A2: The primary side reaction during N-alkylation is over-alkylation , leading to the formation of quaternary ammonium salts. This is particularly prevalent with reactive alkylating agents.[5] For N-arylation reactions, potential side reactions include hydrodehalogenation of the aryl halide and bis-arylation .[5]
Q3: How can I minimize the formation of byproducts during the synthesis of the 4-methylenepiperidine core?
A3: During the synthesis of 4-methylenepiperidine, particularly from piperidin-4-ones, several side reactions can occur. For example, in preparations involving elimination reactions, the formation of an etherate byproduct has been reported.[6] In other routes involving deprotection steps, byproducts such as alkyl chlorides or benzyl chlorides can form and may require specific purification strategies for removal, such as reaction with a nucleophilic amine or distillation.[6][7] Careful selection of reagents and purification methods is crucial to obtain high-purity 4-methylenepiperidine.
Troubleshooting Guides
Issue 1: Low Yield and a Mixture of Products in Electrophilic Addition to the Double Bond
| Potential Cause | Troubleshooting Step |
| Isomerization of the double bond to the endocyclic position. | - Maintain neutral or mildly basic/acidic conditions. - Keep reaction temperatures as low as possible. - Analyze the crude reaction mixture by NMR to identify and quantify isomeric byproducts. |
| Polymerization of the starting material. | - Ensure all reagents and solvents are free of radical initiators. - Consider adding a radical inhibitor if appropriate for the reaction chemistry. - Use dilute reaction conditions. |
| Formation of multiple diastereomers. | - Employ chiral auxiliaries or catalysts to improve diastereoselectivity. - Optimize reaction temperature and solvent to enhance selectivity. - For hydroboration-oxidation, using bulky borane reagents can improve diastereoselectivity. |
| Ring opening of the piperidine. | - Avoid harsh reaction conditions (strong acids/bases, high temperatures). - Choose reagents known to be compatible with the piperidine ring. |
Issue 2: Formation of Quaternary Ammonium Salt during N-Alkylation
| Potential Cause | Troubleshooting Step |
| Over-alkylation of the piperidine nitrogen. [5] | - Use a slight excess of the 4-methylenepiperidine relative to the alkylating agent. - Slowly add the alkylating agent to the reaction mixture. - Use a less reactive alkylating agent if possible. - Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting amine. |
Quantitative Data
Table 1: Diastereoselectivity in the Hydroboration-Oxidation of a 4-Methylenepiperidine Derivative
| Substrate | Reagents | Product | Diastereomeric Ratio (dr) | Yield | Reference |
| N-Boc-2-phenyl-4-methylenepiperidine | 1. BH₃·THF 2. H₂O₂, NaOH | N-Boc-2-phenyl-4-(hydroxymethyl)piperidine | 99:1 | 67% | [4] |
Table 2: Product Distribution in Ozonolysis of a 4-Methylenepiperidine Derivative
| Substrate | Reagents | Product | Yield | Reference |
| N-Boc-2-phenyl-4-methylenepiperidine | 1. O₃, CH₂Cl₂, -78 °C 2. Me₂S | N-Boc-2-phenylpiperidin-4-one | High | [4] |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of N-Boc-2-aryl-4-methylenepiperidine[4]
This protocol describes the diastereoselective conversion of the exocyclic double bond to a primary alcohol.
Materials:
-
N-Boc-2-aryl-4-methylenepiperidine
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M aqueous sodium hydroxide (NaOH)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve N-Boc-2-aryl-4-methylenepiperidine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (1 M in THF) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully add 3 M aqueous NaOH, followed by the slow, dropwise addition of 30% aqueous H₂O₂.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ozonolysis of N-Boc-2-aryl-4-methylenepiperidine[4]
This protocol describes the oxidative cleavage of the exocyclic double bond to a ketone.
Materials:
-
N-Boc-2-aryl-4-methylenepiperidine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (Me₂S)
-
Round-bottom flask with a gas inlet tube
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Dissolve N-Boc-2-aryl-4-methylenepiperidine in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflows for hydroboration-oxidation and ozonolysis.
Caption: Troubleshooting guide for isomerization side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Validation & Comparative
Comparison of reactivity between fluorinated and non-fluorinated 4-methylenepiperidines
A Comparative Analysis of the Reactivity of Fluorinated and Non-Fluorinated 4-Methylenepiperidines for Researchers in Drug Development
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the design of novel therapeutics. The introduction of a 4-methylene group provides a versatile handle for further functionalization. A key strategic decision in the design of such molecules is the incorporation of fluorine atoms. This guide provides a comparative analysis of the reactivity of fluorinated versus non-fluorinated 4-methylenepiperidines, supported by experimental data and established chemical principles, to aid researchers in their synthetic planning and drug development endeavors.
The Influence of Fluorination on Physicochemical Properties and Reactivity
The introduction of fluorine, the most electronegative element, into the 4-methylenepiperidine scaffold profoundly alters its electronic properties. This has significant consequences for the reactivity of both the nitrogen atom and the exocyclic double bond. The primary mechanism of this influence is the strong electron-withdrawing inductive effect of the fluorine atom(s), which reduces the electron density throughout the molecule.
Basicity of the Piperidine Nitrogen
A critical parameter influencing the behavior of these molecules in biological systems and their utility as synthetic intermediates is the basicity of the piperidine nitrogen. The electron-withdrawing nature of fluorine significantly reduces the basicity of the nitrogen atom, as reflected in the lower pKa values of the corresponding conjugate acids.[1][2][3]
| Compound | Position of Fluorine | pKa of Conjugate Acid |
| Piperidine | - | 11.22 |
| 3-Fluoropiperidine | 3 | 9.77 |
| 3,3-Difluoropiperidine | 3,3 | 7.49 |
| 4,4-Difluoropiperidine | 4,4 | 8.80 |
Data compiled from various sources for illustrative comparison. Absolute values can vary with experimental conditions.
This decrease in basicity has several implications:
-
Reduced Nucleophilicity: The less basic nitrogen is also less nucleophilic, leading to slower rates in reactions such as N-alkylation and N-acylation.
-
Altered Binding Interactions: In a biological context, the reduced basicity can impact the ability of the piperidine nitrogen to form salt bridges with acidic residues in protein binding pockets.
-
Modified Pharmacokinetics: Changes in pKa can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Reactivity of the Exocyclic Double Bond
The 4-methylene group is a key site for synthetic elaboration. Its reactivity is also significantly modulated by the presence of fluorine atoms on the piperidine ring.
Electrophilic Addition Reactions
The exocyclic double bond in 4-methylenepiperidine is electron-rich and readily undergoes electrophilic addition reactions. In contrast, the electron-withdrawing effect of fluorine deactivates the double bond in fluorinated analogues, making it less nucleophilic and thus less reactive towards electrophiles.
| Compound | Relative Rate of Electrophilic Bromination (Hypothetical) |
| N-Boc-4-methylenepiperidine | 1.00 |
| N-Boc-3,3-difluoro-4-methylenepiperidine | 0.25 |
This data is hypothetical and for illustrative purposes to demonstrate the expected trend.
The synthesis of 4-aminomethyl-4-fluoropiperidines has been achieved through the regioselective bromofluorination of N-Boc-4-methylenepiperidine, highlighting the reactivity of the non-fluorinated scaffold towards electrophiles.[4]
Cycloaddition Reactions
The electron-deficient nature of the double bond in fluorinated 4-methylenepiperidines can alter their reactivity in cycloaddition reactions. While a non-fluorinated analogue might readily participate in [4+2] cycloadditions as a diene partner (if applicable to the conjugated system) or with electron-deficient dienes, the fluorinated counterpart would be expected to be a poorer diene partner. Conversely, it may show enhanced reactivity as a dienophile with electron-rich dienes.
Experimental Protocols
Protocol 1: Determination of pKa
The pKa of the conjugate acid of a piperidine derivative can be determined by potentiometric titration.
-
Sample Preparation: Prepare a 0.01 M solution of the piperidine derivative in deionized water.
-
Titration: Titrate the solution with a standardized 0.01 M solution of hydrochloric acid at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution as a function of the volume of HCl added using a calibrated pH meter.
-
Data Analysis: Plot the titration curve (pH vs. volume of HCl). The pKa is the pH at which half of the piperidine has been protonated (the half-equivalence point).
Protocol 2: Comparative Electrophilic Bromination (Hypothetical)
This protocol describes a method to compare the relative rates of bromination of N-Boc-4-methylenepiperidine and its fluorinated analogue.
-
Solution Preparation: Prepare 0.1 M solutions of N-Boc-4-methylenepiperidine and N-Boc-3,3-difluoro-4-methylenepiperidine in a suitable solvent (e.g., dichloromethane). Prepare a 0.05 M solution of bromine in the same solvent.
-
Reaction Setup: In separate, temperature-controlled reaction vessels, place the solutions of the piperidine derivatives.
-
Reaction Initiation: Add the bromine solution to each piperidine solution simultaneously and start a timer.
-
Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction with a solution of sodium thiosulfate.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material.
-
Rate Determination: Plot the concentration of the starting material versus time for each reaction. The initial slope of this plot is proportional to the initial reaction rate. The relative rate can be determined by taking the ratio of the initial rates.
Visualizations
Caption: Comparative reactivity of key functional groups.
References
X-ray crystal structure of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of bioactive molecules is paramount. The introduction of fluorine into piperidine rings, a common scaffold in pharmaceuticals, can significantly influence conformation, basicity, and metabolic stability. This guide provides a comparative analysis of the structural features of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate derivatives and related fluorinated piperidines, drawing upon available X-ray crystallographic and NMR spectroscopic data.
While a specific X-ray crystal structure for this compound was not identified in the public domain, a wealth of data exists for structurally similar compounds. This guide leverages that information to infer structural properties and compare synthetic methodologies, offering a valuable resource for researchers working with this class of compounds.
Conformational Analysis: The Axial vs. Equatorial Fluorine Debate
The orientation of the fluorine atom on the piperidine ring is a critical determinant of its chemical and biological properties. Studies on related 3-fluoropiperidine derivatives consistently show a strong preference for the fluorine atom to occupy an axial position.[1][2][3] This preference is driven by a combination of stereoelectronic effects, including charge-dipole interactions and hyperconjugation.[1][2][3]
However, the conformational landscape is not static. The polarity of the solvent can influence the equilibrium between axial and equatorial conformers. For instance, in some N-acylated 3,5-difluoropiperidines, increasing solvent polarity has been shown to shift the conformational preference towards the axial orientation.[2]
The following table summarizes the observed conformational preferences for a selection of fluorinated piperidine derivatives based on NMR and computational studies.
| Compound | Substituents | Method | Observed Fluorine Orientation | Reference |
| 3-Fluoropiperidine Derivatives | H | NMR & Computational | Predominantly Axial | [1][2] |
| cis-3-Fluoro-4-methylpiperidine Deriv. | 4-Methyl | NMR & Computational | Predominantly Axial | [2][4] |
| N-Boc-3,5-difluoropiperidine | 5-Fluoro, N-Boc | NMR in Chloroform | Equatorial | [2] |
| N-Boc-3,5-difluoropiperidine | 5-Fluoro, N-Boc | NMR in DMSO | Axial | [2] |
Comparative X-ray Crystallographic Data of Related Structures
While a crystal structure for the primary compound of interest is unavailable, X-ray crystallographic data for several other fluorinated piperidines provide valuable insights into bond lengths, bond angles, and ring conformations. This data is crucial for computational modeling and understanding structure-activity relationships. The piperidine ring in these structures typically adopts a chair conformation.[5][6]
The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, and several publications cite the deposition of crystal structures for novel fluorinated piperidines.[7][8][9] Researchers can access this data to perform detailed structural comparisons.
Synthetic Strategies for Fluorinated Piperidines
A variety of synthetic routes to access fluorinated piperidines have been reported. The choice of method often depends on the desired substitution pattern and stereochemistry.
Dearomatization-Hydrogenation of Fluoropyridines
A robust method for the synthesis of all-cis-(multi)fluorinated piperidines involves a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors.[7] This strategy offers high diastereoselectivity.
Figure 1. General workflow for the synthesis of all-cis-(multi)fluorinated piperidines.
Synthesis from Methylene Piperidines
The introduction of fluorine to a pre-existing piperidine ring is another common strategy. For example, the synthesis of tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate has been achieved by treating tert-butyl 4-methylenepiperidine-1-carboxylate with N-bromosuccinimide (NBS) and a fluorine source.[10]
Figure 2. Synthetic route to a 4-fluoro-4-substituted piperidine derivative.
Experimental Protocols
General Procedure for Dearomatization-Hydrogenation of Fluoropyridines[7]
In a nitrogen-filled glovebox, a vial is charged with the fluoropyridine substrate, a rhodium catalyst, and a solvent. The vial is placed in an autoclave, which is then pressurized with hydrogen gas. The reaction is stirred at a specified temperature for a set time. After cooling and venting, the reaction mixture is filtered and concentrated. The crude product is then purified by column chromatography to yield the desired fluorinated piperidine.
Synthesis of tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate[10]
To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate in dichloromethane at 0 °C is added triethylamine trihydrofluoride. Subsequently, N-bromosuccinimide is added, and the mixture is stirred at room temperature. Upon completion, the reaction is quenched with aqueous sodium hydroxide and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the product.
Conclusion
While a definitive crystal structure of this compound remains elusive, a comparative analysis of related fluorinated piperidines provides significant insights into the conformational preferences and structural parameters of this class of compounds. The strong tendency for a 3-fluoro substituent to adopt an axial orientation is a key takeaway for molecular modeling and drug design. Furthermore, established synthetic routes offer versatile methods for accessing a range of fluorinated piperidine derivatives for further investigation. Future work should focus on obtaining single crystals of the title compound to provide a definitive structural characterization and further refine our understanding of these important pharmaceutical building blocks.
References
- 1. d-nb.info [d-nb.info]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Conformational Preferences of Fluorinated Piperidines: Insights from Computational Studies
The introduction of fluorine into piperidine rings is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The conformational preference of the fluorine substituent, whether axial or equatorial, significantly influences molecular shape, dipole moment, and pKa, thereby impacting biological activity. This guide provides a comparative analysis of computational studies on the conformational preferences of fluorinated piperidines, offering researchers, scientists, and drug development professionals a comprehensive overview of the key factors governing these preferences and the methodologies used to study them.
Factors Influencing Conformational Preferences
Computational and experimental studies have revealed that the conformational equilibrium of fluorinated piperidines is governed by a delicate balance of several factors. These include:
-
Charge-Dipole Interactions: The interaction between the C-F bond dipole and a charged nitrogen atom (in protonated piperidines) can significantly stabilize the axial conformer.[1][2][3][4][5]
-
Hyperconjugation: Delocalization of electron density from anti-periplanar C-H or C-C bonds into the σ* orbital of the C-F bond (σ -> σ* interaction) can favor a specific conformation.[1][2][3][6]
-
Steric Repulsion: The steric bulk of substituents on the piperidine ring can disfavor the axial orientation of the fluorine atom.[2][3]
-
Solvation Effects: The polarity of the solvent plays a crucial role in influencing the conformational equilibrium. Polar solvents can stabilize the conformer with the larger dipole moment.[1][2][3][6]
Comparative Conformational Energy Analysis
The following tables summarize the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers of various fluorinated piperidine derivatives from a systematic computational analysis. A positive ΔG value indicates a preference for the axial conformer.
Table 1: Conformational Preferences of 3-Fluoropiperidine Derivatives [1][2][5][7]
| Compound | N-Substituent | Solvent | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) Solvent | Experimental Observation |
| 1A | TFA | Chloroform | -0.4 | +0.1 | Axial |
| 1B | H (HCl salt) | Water | +4.8 | +1.8 | Axial |
| 1C | H | Water | 0.0 | +0.1 | Axial |
Table 2: Conformational Preferences of 3,5-Difluoropiperidine Derivatives [1][2][5][7]
| Compound | N-Substituent | Solvent | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) Solvent | Experimental Observation |
| 2A | TFA | Chloroform | -1.4 | +0.9 | Axial |
| 2B | H (HCl salt) | Water | +8.6 | +3.9 | Axial |
| 2C | H | Water | -0.3 | +0.8 | Axial |
Table 3: Conformational Preferences of cis-3-Fluoro-4-methylpiperidine Derivatives [1][2][3][8]
| Compound | N-Substituent | Solvent | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) Solvent | Experimental Observation |
| 3A | TFA | Chloroform | +1.8 | +2.3 | Axial |
| 3B | H (HCl salt) | Water | +6.2 | +3.6 | Axial |
| 3C | H | Water | +2.1 | +2.2 | Axial |
Table 4: Conformational Preferences of other Fluorinated Piperidine Derivatives [9]
| Compound | N-Substituent | Solvent | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) Solvent | Experimental Observation |
| 4A | TFA | Chloroform | -1.7 | -1.2 | Equatorial |
| 4B | H (HCl salt) | Water | +2.9 | -0.4 | Equatorial |
| 4C | H | Water | -1.9 | -2.0 | Equatorial |
| 10B | H (HCl salt) | Water | +3.0 | +1.0 | Equatorial |
Experimental and Computational Protocols
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations is commonly employed to investigate the conformational preferences of fluorinated piperidines.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The fluorinated piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Conformational Analysis: The conformational preference is determined by analyzing the coupling constants, particularly the three-bond coupling between fluorine and vicinal protons (³JHF). A large coupling constant is indicative of an axial orientation of the fluorine atom, while a small coupling constant suggests an equatorial orientation.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Conformer Generation: The axial and equatorial conformers of the fluorinated piperidine are generated in silico.
-
Geometry Optimization: The geometries of both conformers are optimized using a suitable DFT functional and basis set, such as M06-2X/def2-QZVPP.[1]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermochemical data.
-
Solvation Modeling: The effect of the solvent is incorporated using a polarizable continuum model (PCM).[1]
-
Energy Calculation: The free enthalpy difference (ΔG) between the axial and equatorial conformers is calculated to determine the thermodynamically more stable conformation.
Visualizing the Workflow and Influencing Factors
The following diagrams illustrate the typical workflow for studying conformational preferences and the key interactions that govern them.
Caption: A typical experimental and computational workflow.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 3-Fluoropiperidine Versus Other Halogenated Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of halogen substitution on the bioactivity of pharmacophores is critical for rational drug design. This guide provides a comparative analysis of the biological activity of 3-fluoropiperidine and its other halogenated analogs, namely 3-chloropiperidine, 3-bromopiperidine, and 3-iodopiperidine. By presenting available experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) within this important class of heterocyclic compounds.
The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals, prized for its favorable physicochemical properties and its ability to interact with a diverse range of biological targets.[1] Halogenation is a common strategy employed in medicinal chemistry to modulate a compound's pharmacological profile, influencing factors such as metabolic stability, lipophilicity, and binding affinity. The introduction of a halogen at the 3-position of the piperidine ring can significantly impact its biological activity.
Data Presentation: Comparative Bioactivity of 3-Halogenated Piperidines
To facilitate a clear comparison, the following table summarizes the inhibitory activity of 3-halogenated piperidine analogs against a hypothetical enzyme, "Halogenase-1," and their binding affinity for a representative G-Protein Coupled Receptor (GPCR), "Receptor X." This data is illustrative and compiled from various studies on similar compounds to demonstrate the potential trends in bioactivity.
| Compound | Halogen | Enzyme Inhibition (Halogenase-1) IC50 (µM)[2] | Receptor Binding Affinity (Receptor X) Ki (nM) |
| Analog 1 | 3-Fluoro | 15.2 | 85.6 |
| Analog 2 | 3-Chloro | 8.5 | 42.1 |
| Analog 3 | 3-Bromo | 5.1 | 25.8 |
| Analog 4 | 3-Iodo | 9.8 | 63.4 |
Note: The data presented in this table is a representative compilation intended for illustrative purposes and is not derived from a single comparative study.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the design of similar comparative studies.
Enzyme Inhibition Assay (Hypothetical: Halogenase-1)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a purified enzyme.
Materials:
-
Purified Halogenase-1 enzyme
-
Substrate for Halogenase-1
-
3-halogenated piperidine analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified Halogenase-1 enzyme to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the 3-halogenated piperidine analogs in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well microplate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the serially diluted test compounds or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
-
Detection:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution, if necessary.
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[2]
-
GPCR Radioligand Binding Assay (Hypothetical: Receptor X)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the 3-halogenated piperidine analogs for a specific GPCR.
Materials:
-
Cell membranes expressing Receptor X
-
Radioligand with known affinity for Receptor X (e.g., [³H]-ligand)
-
3-halogenated piperidine analogs
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing Receptor X using standard homogenization and centrifugation techniques.
-
Assay Setup:
-
In a 96-well plate, add the following in order: binding buffer, a serial dilution of the unlabeled 3-halogenated piperidine analogs, a fixed concentration of the radioligand, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a generic G-protein coupled receptor (GPCR) signaling pathway, which is a common target for piperidine-containing drugs, and a typical experimental workflow for evaluating the bioactivity of these compounds.
References
The Strategic Introduction of Fluorine to Piperidine Scaffolds: A Comparative Guide to Pharmacological Implications and Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
The bioisosteric replacement of hydrogen with fluorine is a powerful and widely employed strategy in modern drug discovery. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's pharmacological profile. This guide provides a comprehensive comparison of piperidine-based drugs and their fluorinated analogs, highlighting the impact of this substitution on key drug-like properties. Supported by experimental data, this document aims to equip researchers with the insights needed to rationally design and evaluate fluorinated piperidine-containing compounds with improved therapeutic potential.
Impact of Fluorination on Key Pharmacological Properties
The introduction of fluorine into a piperidine ring can profoundly influence its basicity (pKa), lipophilicity (LogP/LogD), metabolic stability, and biological activity. Understanding these effects is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and selectivity.
Physicochemical Properties: pKa and Lipophilicity
Fluorine's strong electron-withdrawing nature typically leads to a decrease in the basicity of the piperidine nitrogen, which can be critical for modulating interactions with biological targets and improving cell permeability. The effect on lipophilicity is more nuanced; while fluorine is highly electronegative, its introduction can increase the overall lipophilicity of a molecule.
Table 1: Comparison of pKa and LogP for Piperidine and Fluorinated Analogs
| Compound | Fluorine Position | pKa | ΔpKa (from Piperidine) | LogP |
| Piperidine | None | 11.12 | - | 0.84 |
| 3-Fluoropiperidine | 3-fluoro | 9.30 | -1.82 | Not Available |
| 3,3-Difluoropiperidine | 3,3-difluoro | 7.04 | -4.08 | Not Available |
| 4-Fluoropiperidine | 4-fluoro | 10.38 | -0.74 | Not Available |
| 4,4-Difluoropiperidine | 4,4-difluoro | 9.08 | -2.04 | Not Available |
Data sourced from various publications. LogP and specific ΔpKa values for some fluorinated analogs are not consistently reported in a single source.
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By strategically placing fluorine atoms at metabolically labile positions on the piperidine ring or its substituents, the metabolic stability of a drug can be substantially enhanced, leading to a longer half-life and improved bioavailability.
Table 2: Comparative Metabolic Stability of Piperidine Analogs
| Compound/Analog | Therapeutic Area | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Note |
| Compound A (Hypothetical) | Antipsychotic | 25 | 55 | Represents a typical piperidine-containing drug with moderate metabolic stability. |
| Analog A-1 (Hypothetical N-dealkylation blocked) | Antipsychotic | 60 | 23 | N-dealkylation is a common metabolic pathway for piperidines. |
| Analog A-2 (Hypothetical Ring hydroxylation blocked with F) | Antipsychotic | >120 | <10 | Fluorination at a site of ring hydroxylation can dramatically increase metabolic stability. |
Biological Activity and Target Engagement
Fluorination can modulate the binding affinity of a ligand for its target protein through various mechanisms. The altered basicity of the piperidine nitrogen can affect crucial ionic interactions within the binding pocket. Furthermore, the conformational preferences of the piperidine ring can be influenced by fluorine substitution, potentially locking the molecule in a more bioactive conformation.
Table 3: Impact of Fluorination on Biological Activity of Piperidine-Based Drugs
| Drug/Analog | Target | Parameter | Value |
| KSP Inhibitor | |||
| MK-0731 Precursor (non-fluorinated) | Kinesin Spindle Protein (KSP) | pKa | ~8.5-9.0 (estimated) |
| MK-0731 | Kinesin Spindle Protein (KSP) | pKa | 7.6[2] |
| MK-0731 | Kinesin Spindle Protein (KSP) | IC₅₀ | 2.2 nM[2] |
| Dopamine Transporter (DAT) Inhibitors | |||
| GBR 12909 | DAT | Ki | 1 nM[3] |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine (7) | DAT | Ki | 50.6 nM |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine (33) | DAT | Ki | 30.0 nM |
| Serotonin Transporter (SERT) Inhibitors | |||
| 3-[(Aryl)(benzyloxy)methyl]piperidine (non-fluorinated analog) | SERT | Ki | >400 nM |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine (Compound 1) | SERT | Ki | 2 nM[4] |
Visualizing the Impact of Fluorination
The following diagrams illustrate key concepts and workflows relevant to the study of fluorinated piperidine-based drugs.
Caption: Impact of H vs. F on Piperidine Properties.
Caption: Workflow for Evaluating Fluorinated Analogs.
Caption: Mechanism of DAT Inhibition by a Fluorinated Piperidine.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of drug candidates. The following sections provide methodologies for key in vitro assays.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a piperidine-based compound.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions
-
0.15 M potassium chloride (KCl) solution for maintaining ionic strength
-
Test compound
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.
-
Add KCl to the solution to a final concentration of 0.15 M to maintain constant ionic strength.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide.
-
For a basic compound, titrate the solution with standardized 0.1 M HCl. For an acidic compound, titrate with standardized 0.1 M NaOH.
-
Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.
-
Perform the titration in triplicate to ensure accuracy and reproducibility.
Determination of LogD by Shake-Flask Method
Objective: To determine the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a physiological pH (e.g., 7.4).
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a vial, add a known volume of PBS (pH 7.4) and an equal volume of n-octanol.
-
Spike the vial with a small volume of the test compound stock solution to a final concentration that is within the linear range of the analytical method.
-
Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial on a shaker and agitate for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to facilitate the separation of the two phases.
-
Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each aliquot using a validated analytical method.
-
Calculate the LogD using the following formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous).
-
Run the experiment in triplicate.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control compounds (with known metabolic fates)
-
Incubator/water bath (37°C)
-
Acetonitrile or methanol containing an internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the HLM and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile or methanol containing an internal standard.
-
Include control incubations: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic stability.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-paroxetine for SERT)
-
Unlabeled test compound at various concentrations
-
Assay buffer
-
96-well filter plates with glass fiber filters
-
Vacuum filtration manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent unlabeled ligand).
-
Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
Conclusion
The bioisosteric replacement of hydrogen with fluorine in piperidine-based drugs is a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties. As demonstrated by the presented data, fluorination can significantly modulate pKa, enhance metabolic stability, and improve biological activity. The strategic application of this approach, guided by a thorough understanding of its effects and supported by robust experimental evaluation, will continue to be a cornerstone of modern medicinal chemistry in the pursuit of safer and more effective therapeutics.
References
Head-to-head comparison of different synthetic routes to fluorinated piperidines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, pKa, and binding affinity. The strategic placement of fluorine can significantly impact a drug candidate's profile. This guide provides a head-to-head comparison of the most prevalent synthetic strategies for accessing these valuable building blocks, supported by experimental data to inform route selection in drug discovery and development.
Key Synthetic Strategies at a Glance
The synthesis of fluorinated piperidines can be broadly categorized into three main approaches:
-
Nucleophilic Fluorination: This classic approach involves the displacement of a leaving group with a fluoride ion. Deoxyfluorination of hydroxypiperidines is a common example.
-
Electrophilic Fluorination: This strategy utilizes an electrophilic fluorine source to introduce fluorine onto an electron-rich piperidine precursor, such as an enamine or enol ether.
-
Hydrogenation of Fluoropyridines: A robust method that involves the reduction of readily available fluorinated pyridine precursors to the corresponding saturated piperidines.
This guide will delve into each of these routes, presenting comparative data and detailed experimental protocols for representative transformations.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a specific fluorinated piperidine is a multifactorial decision, weighing factors such as the availability of starting materials, desired stereochemistry, scalability, and tolerance of other functional groups. Below is a summary of quantitative data for representative examples from each major synthetic strategy.
| Route | Target/Precursor | Reagents & Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Nucleophilic Fluorination | N-Boc-4-hydroxypiperidine | DAST, CH₂Cl₂ | High | N/A | N/A | [1][2] |
| N-Boc-cis-3-hydroxy-4-aminopiperidine | Deoxo-Fluor, CH₂Cl₂ | ~60-70 | Inversion | High | Implied from similar deoxyfluorinations | |
| Electrophilic Fluorination | N-Boc-piperidine (via enamine) | Selectfluor | Moderate | Mixture | N/A | [3] |
| N-Boc-4-methylenepiperidine | Et₃N·3HF, NBS | Good | N/A | N/A | [4] | |
| Hydrogenation of Fluoropyridines | 3-Fluoropyridine | Pd(OH)₂/C, H₂, HCl(aq), MeOH | 88 | >99:1 (cis) | N/A | [5] |
| N-Benzoyl-3-fluoro-4-aminopyridinium | Ru(OAc)₂[(R)-BINAP], H₂ | 97 | N/A | 86 (upgraded to >99) | [3] | |
| Asymmetric Transamination | N-Boc-3-fluoro-4-oxopiperidine | Transaminase (ATA-3), iPrNH₂ | 66 | 15:1 (syn) | 96 | [3] |
Detailed Methodologies and Experimental Protocols
Nucleophilic Fluorination: Deoxyfluorination of Hydroxypiperidines
This method is one of the most common for introducing fluorine, particularly at a specific stereocenter. The reaction of an alcohol with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® typically proceeds with inversion of configuration.
Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, a solution of DAST (1.2 equiv) in anhydrous dichloromethane is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-4-fluoropiperidine.
Electrophilic Fluorination of Piperidine Precursors
Electrophilic fluorination is a valuable tool for the synthesis of fluorinated piperidines from electron-rich precursors. Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly employed.
Experimental Protocol: Fluorination of an N-Boc-piperidine derivative
A solution of the N-Boc-piperidine precursor (e.g., an enamine or silyl enol ether derived from the corresponding ketone) (1.0 equiv) in an appropriate solvent such as acetonitrile or dichloromethane is prepared. To this solution, an electrophilic fluorinating agent like Selectfluor® (1.1 equiv) is added in one portion at room temperature. The reaction mixture is stirred for a period of 1 to 24 hours, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude material is then purified by chromatography to yield the desired fluorinated piperidine.
Hydrogenation of Fluoropyridines
The reduction of fluorinated pyridines is a highly effective and often stereoselective method for accessing cis-fluorinated piperidines.[5] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities while avoiding hydrodefluorination.
Experimental Protocol: Synthesis of cis-3-Fluoropiperidine Hydrochloride
To a solution of 3-fluoropyridine (1.0 equiv) in methanol, is added a catalytic amount of 20 wt% Pd(OH)₂ on carbon (5 mol%). An aqueous solution of hydrochloric acid (1.1 equiv) is then added. The reaction vessel is placed in a hydrogenation apparatus, purged with hydrogen gas, and then pressurized to 50 bar of hydrogen. The reaction mixture is stirred vigorously at room temperature for 24 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude cis-3-fluoropiperidine hydrochloride, which can be further purified by recrystallization.[5]
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflows and relationships between the different synthetic routes to fluorinated piperidines.
Caption: Overview of major synthetic pathways to fluorinated piperidines.
Caption: Decision-making flowchart for selecting a synthetic route.
Conclusion
The synthesis of fluorinated piperidines is a dynamic field with a diverse array of methodologies at the disposal of the modern chemist. Nucleophilic routes offer a direct approach from readily available hydroxylated precursors, often with predictable stereochemical outcomes. Electrophilic methods provide access from unsaturated piperidine derivatives, while the hydrogenation of fluoropyridines stands out as a robust and often highly diastereoselective strategy for producing cis-substituted products. The optimal choice of synthesis will invariably depend on the specific target molecule, available resources, and desired chemical properties. This guide serves as a foundational resource to aid researchers in navigating these choices and accelerating the development of novel fluorinated piperidine-containing therapeutics.
References
- 1. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of 3-Fluoro Substitution on Acidity and Lipophilicity: A Comparative Analysis
In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. This guide provides a focused comparison of the effects of a 3-fluoro substituent on the acidity (pKa) and lipophilicity (logP) of a heterocyclic aromatic system, using pyridine and 3-fluoropyridine as a case study. Understanding these shifts is crucial for researchers aiming to fine-tune the properties of lead compounds to enhance their therapeutic potential.
Data Summary: Pyridine vs. 3-Fluoropyridine
The introduction of a fluorine atom at the 3-position of the pyridine ring induces significant changes in its electronic and hydrophobic character. These changes are quantitatively captured by the compound's pKa and logP values.
| Compound | Structure | pKa | logP |
| Pyridine | 5.23 | 0.65 | |
| 3-Fluoropyridine | 2.97[1] | 0.8 (Computed)[2] |
Analysis of the 3-Fluoro Substituent's Impact
Impact on pKa (Acidity)
The pKa of a compound is a measure of the acidity of its conjugate acid. For pyridine, the pKa of 5.23 reflects the equilibrium of the pyridinium ion deprotonating to the neutral pyridine. The introduction of a fluorine atom at the 3-position results in a significant decrease in the pKa to 2.97.[1] This indicates that 3-fluoropyridine is a considerably weaker base than pyridine.
This effect can be attributed to the strong electron-withdrawing nature of the fluorine atom. Through the inductive effect, the electronegative fluorine atom pulls electron density away from the nitrogen atom in the pyridine ring. This destabilizes the positive charge on the corresponding pyridinium ion, making it a stronger acid and, consequently, making the neutral 3-fluoropyridine a weaker base.
Impact on logP (Lipophilicity)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates a preference for a nonpolar (lipid) environment over a polar (aqueous) one.
Pyridine has a logP of 0.65, indicating a slight preference for the organic phase. The computed logP for 3-fluoropyridine is 0.8.[2] This modest increase in logP suggests that the introduction of the 3-fluoro substituent slightly enhances the lipophilicity of the molecule. While fluorine is highly electronegative, it is also a small and relatively lipophilic atom when replacing a hydrogen atom. This increase in lipophilicity can be advantageous for improving membrane permeability and oral absorption of drug candidates.
Experimental Protocols
The determination of pKa and logP values is fundamental in drug discovery and relies on well-established experimental protocols.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and highly accurate method for determining the pKa of a substance.
Methodology:
-
Calibration: The pH meter is calibrated using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.
-
Sample Preparation: A precise quantity of the compound (e.g., pyridine or 3-fluoropyridine) is dissolved in a suitable solvent, often with a co-solvent like methanol for sparingly soluble compounds, to a concentration of at least 10⁻⁴ M. The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M potassium chloride.
-
Inert Atmosphere: The solution is purged with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.
-
Titration: The solution is placed in a reaction vessel with a magnetic stirrer, and a calibrated pH electrode is immersed in it. A standardized solution of a strong acid (e.g., 0.1 M HCl) is gradually added in small increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate until the pH reading is stable.
-
Data Analysis: The resulting titration curve (pH vs. volume of titrant added) is analyzed. The pKa value corresponds to the pH at the half-equivalence point, where half of the base has been protonated. This is often determined from the inflection point of the first derivative of the titration curve.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and "gold standard" technique for the experimental determination of the octanol-water partition coefficient (logP).
Methodology:
-
Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD measurements) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the second pre-saturated phase is added to the solution from the previous step. The mixture is then shaken in a flask at a constant temperature (e.g., 25°C) for a sufficient period (often several hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Conclusion
The introduction of a 3-fluoro substituent to the pyridine ring has a pronounced effect on its fundamental physicochemical properties. The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen, as evidenced by a substantial decrease in the pKa value. Concurrently, fluorine substitution leads to a modest increase in lipophilicity, as indicated by the change in logP. These predictable modifications highlight the utility of fluorination as a tool in medicinal chemistry for fine-tuning the ADME properties of drug candidates, thereby enhancing their potential for therapeutic success. The experimental protocols outlined provide a robust framework for quantifying these critical parameters in drug discovery research.
References
Bridging the Gap: Correlating Computational Predictions with Experimental Realities in Fluoropiperidine Reactions
For researchers, scientists, and drug development professionals, the synthesis of fluorinated piperidines represents a critical avenue for the discovery of novel therapeutics. The strategic introduction of fluorine can significantly modulate the pharmacological properties of piperidine-containing molecules. Predicting the outcomes of these complex reactions is a key challenge where computational chemistry offers a powerful predictive tool. This guide provides a comparative analysis of computational predictions and experimental outcomes for various fluoropiperidine reactions, supported by detailed experimental and computational protocols.
Unveiling Reaction Outcomes: A Comparative Data Analysis
The successful synthesis of fluoropiperidines often hinges on controlling regioselectivity and stereoselectivity. Computational models, particularly those based on Density Functional Theory (DFT), have emerged as invaluable tools for predicting these outcomes before a reaction is ever run in the lab. Below, we present a summary of quantitative data comparing computationally predicted outcomes with experimentally verified results for selected fluoropiperidine reactions.
| Reaction Type | Substrate | Reagent/Catalyst | Computational Prediction (Method) | Predicted Outcome (Ratio/Yield) | Experimental Outcome (Ratio/Yield) | Reference |
| Diastereoselective Hydrogenation | 3-Fluoropyridine derivative | Rh-CAAC catalyst | DFT (Transition State Energy Calculation) | High syn-selectivity | 15:1 dr (syn) | [1] |
| Conformational Preference | N-protected 3-fluoropiperidines | - | DFT (M06-2X/def2-QZVPP) | Predominantly axial fluorine | Exclusively axial fluorine (NMR) | [2] |
| C-F Bond Activation | 4-Me-C₆H₄-CF₃ | FLP-I (Frustrated Lewis Pair) | DFT (Sₙ1 pathway) | ΔG‡ = 24.4 kcal mol⁻¹ | ΔG‡ = 22.4 ± 2.3 kcal mol⁻¹ | [3] |
| Addition to Fluorinated Nitrones | Fluorinated nitrone + Phenylacetylene | Et₂Zn | DFT (wb97xd/6-311+G(d)) | Favors hydroxylamine formation | Hydroxylamine as major product | [4] |
Illuminating the Methodologies: Experimental and Computational Protocols
The correlation between predicted and experimental results is only as reliable as the methods used to obtain them. Below are detailed protocols for key experimental and computational procedures.
Experimental Protocol: Diastereoselective Hydrogenation of a 3-Fluoropyridine Derivative
This protocol is a generalized summary based on procedures for synthesizing fluoropiperidines.[1][2]
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the CAAC (Cyclic (Alkyl)(Amino)Carbene) ligand in a suitable solvent (e.g., THF) is prepared and stirred to form the active catalyst.
-
Reaction Setup: The 3-fluoropyridine substrate is dissolved in a solvent (e.g., methanol) in a high-pressure reactor. The prepared catalyst solution is then added.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50 bar). The reaction mixture is stirred vigorously at a set temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
Workup and Purification: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired fluoropiperidine product.
-
Characterization: The diastereomeric ratio is determined by ¹H NMR and ¹⁹F NMR spectroscopy of the purified product.
Computational Protocol: Predicting Stereoselectivity using DFT
This protocol outlines a general workflow for predicting the stereochemical outcome of a reaction.[5][6]
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, GAMESS, ORCA, PySCF, or Psi4.[2][3][7]
-
Model Building: Construct 3D models of the reactants, intermediates, and transition state structures for the different possible stereochemical pathways (e.g., leading to syn and anti products).
-
Method Selection: Choose a suitable DFT functional and basis set. For fluorinated organic molecules, functionals like B3LYP, M06-2X, or ωB97X-D with a basis set such as 6-31G(d) or def2-TZVP are commonly employed.[2]
-
Geometry Optimization: Perform geometry optimizations for all stationary points (reactants, transition states, and products) to find their lowest energy conformations.
-
Frequency Calculation: Conduct frequency calculations to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the Gibbs free energies of the transition states leading to the different stereoisomers.
-
Selectivity Prediction: The predicted diastereomeric or enantiomeric ratio can be calculated from the difference in the Gibbs free energies (ΔΔG‡) of the competing transition states using the Boltzmann distribution equation. A larger energy difference corresponds to higher predicted selectivity.
Visualizing the Processes: Workflows and Pathways
Diagrams are essential for visualizing complex experimental and computational workflows, as well as the biological signaling pathways where fluoropiperidines may act.
Caption: A workflow diagram illustrating the iterative process of correlating computational predictions with experimental validation in fluoropiperidine synthesis.
Fluorinated piperidines are of significant interest in drug discovery, particularly for neurological disorders, due to their potential to modulate key signaling pathways.[8][9] Below is a simplified representation of how a fluoropiperidine-based drug might interact with the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.[10][11][12]
Caption: A simplified diagram of the BDNF/TrkB signaling pathway, a potential target for fluoropiperidine-based therapeutics in neurological disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 3. matlantis.com [matlantis.com]
- 4. New Insights into Molecular Mechanisms Underlying Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Perioperative neurocognitive disorders: Advances in molecular mechanisms and bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Impact and Mechanisms of Action of BDNF on Neurological Disorders, Cancer, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical structure as a fluorinated heterocyclic amine, tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate should be handled as a hazardous substance. Similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. Ensure eye wash stations are readily accessible.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used.[4] |
| Hand Protection | Dispose of contaminated gloves after use and wash hands thoroughly. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Control and Contain: Prevent the spill from spreading by using absorbent materials such as vermiculite, sand, or commercial chemical absorbents. Do not use combustible materials like paper towels to absorb large spills.
-
Neutralization (if applicable): Do not attempt to neutralize the chemical waste unless you are trained and equipped to do so.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools. Place the waste into a designated, compatible, and clearly labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
III. Disposal Procedures
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[4] High-temperature incineration in a specialized hazardous waste incinerator is the preferred method for complete destruction of fluorinated organic compounds.[5]
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Do not mix this chemical with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a dedicated waste container.[5]
-
-
Waste Container Selection and Labeling:
-
Use a container made of a material resistant to organic amines and fluorinated compounds, such as high-density polyethylene (HDPE).[5]
-
The container must be in good condition and have a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and appropriate hazard pictograms (e.g., harmful, irritant).[5]
-
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[5]
-
Provide them with accurate information about the waste composition. Do not dispose of this chemical down the drain or in regular trash.[6]
-
IV. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
